molecular formula C8H14N2 B1343026 1-Isopentyl-1H-pyrazole CAS No. 847818-51-3

1-Isopentyl-1H-pyrazole

Cat. No.: B1343026
CAS No.: 847818-51-3
M. Wt: 138.21 g/mol
InChI Key: RQCXTQFGXVIBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopentyl-1H-pyrazole is a substituted heterocyclic compound of significant interest in medicinal and synthetic chemistry. The pyrazole core, a five-membered ring featuring two adjacent nitrogen atoms, is a privileged scaffold in drug discovery due to its ability to form diverse interactions with biological targets . Pyrazole derivatives are found in a wide range of pharmaceuticals, including the anti-inflammatory drug Celecoxib, demonstrating the structural and functional importance of this heterocycle . The isopentyl (3-methylbutyl) substituent on one nitrogen atom classifies this molecule as a 1,5-disubstituted pyrazole, a structure frequently explored in the development of novel bioactive agents . Researchers value 1-Isopentyl-1H-pyrazole and its analogues as key intermediates and building blocks in organic synthesis. It serves as a precursor for the construction of more complex, fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are also prominent structures in medicinal chemistry . The reactivity of the pyrazole ring is characterized by its amphoteric properties, containing both a basic, pyridine-like nitrogen and an acidic pyrrole-like NH group in the unsubstituted parent compound, allowing for versatile chemical modifications . In a research context, substituted pyrazoles like this are investigated for a spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties . The specific isopentyl chain may be utilized to modulate the compound's lipophilicity and steric bulk, thereby influencing its pharmacokinetic profile and interaction with enzymes or receptors. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylbutyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-8(2)4-7-10-6-3-5-9-10/h3,5-6,8H,4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCXTQFGXVIBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618924
Record name 1-(3-Methylbutyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847818-51-3
Record name 1-(3-Methylbutyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Isopentyl-1H-pyrazole chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Functionalization

Executive Summary

1-Isopentyl-1H-pyrazole (IUPAC: 1-(3-methylbutyl)-1H-pyrazole) represents a critical structural motif in medicinal chemistry and ligand design. As a lipophilic variant of the parent pyrazole, it serves as a robust "linker" scaffold, offering a balance between steric bulk and conformational flexibility. This guide provides a comprehensive analysis of its physicochemical profile, a validated synthesis protocol utilizing nucleophilic substitution, and a roadmap for downstream functionalization.[1]

Its primary utility lies in drug discovery, particularly within the synthesis of cannabinoid receptor agonists (e.g., JWH-series analogs) and kinase inhibitors, where the N1-tail modulates receptor affinity and metabolic stability.

Molecular Architecture & Physicochemical Profile

The addition of an isopentyl (3-methylbutyl) group to the N1 position of the pyrazole ring significantly alters the molecule's solvation properties compared to unsubstituted pyrazole. The isopentyl tail introduces a hydrophobic domain, increasing the partition coefficient (LogP) and facilitating transport across lipid bilayers.

Table 1: Core Physicochemical Data
PropertyValue / DescriptionConfidence Level
IUPAC Name 1-(3-methylbutyl)-1H-pyrazoleHigh
Molecular Formula

High
Molecular Weight 138.21 g/mol High
Physical State Colorless to pale yellow liquidHigh
Boiling Point ~195–205 °C (Atmospheric) / ~85–90 °C (15 mmHg)Predicted (Homologs)
Density ~0.94 g/mLPredicted
LogP (Octanol/Water) ~2.6Predicted
Solubility Soluble in DCM, THF, EtOH, DMSO; Insoluble in waterHigh
pKa (Conjugate Acid) ~2.5 (Pyrazole N2 protonation)Literature Consensus

Scientist's Note: While specific experimental boiling points for this derivative are rarely cataloged in public commodity databases, they can be reliably extrapolated from 1-butylpyrazole (BP 168°C) and 1-pentylpyrazole. Expect the isopentyl branching to slightly lower the boiling point relative to n-pentyl due to reduced surface area for van der Waals interactions.

Synthetic Pathways & Mechanistic Insights

The most robust route to 1-isopentyl-1H-pyrazole is the


 alkylation of 1H-pyrazole using 1-bromo-3-methylbutane. While seemingly simple, the choice of base and solvent is critical to prevent poly-alkylation (quaternization) and ensure complete conversion.
Protocol: N-Alkylation via Sodium Hydride

Reagents:

  • 1H-Pyrazole (1.0 eq)

  • Sodium Hydride (NaH, 60% in oil, 1.2 eq)

  • 1-Bromo-3-methylbutane (Isopentyl bromide, 1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Dimethylformamide (DMF) (Optional co-solvent for rate acceleration)

Mechanistic Workflow:

  • Deprotonation: The pyrazole N-H (

    
     ~14) is deprotonated by the hydride anion (
    
    
    
    of
    
    
    ~35), generating the pyrazolide anion. This anion is an ambident nucleophile but, due to symmetry in the unsubstituted parent, N1 and N2 attacks are degenerate.
  • Nucleophilic Attack: The pyrazolide anion attacks the primary carbon of the isopentyl bromide. The reaction is strictly

    
    .
    
Visualization: Synthesis Workflow

SynthesisWorkflow Start 1H-Pyrazole (Starting Material) Deprotonation Deprotonation (NaH, THF, 0°C) Start->Deprotonation - H2 (gas) Anion Pyrazolide Anion (Intermediate) Deprotonation->Anion Alkylation Alkylation (SN2) (+ Isopentyl Bromide) Anion->Alkylation Reflux 4-12h Workup Quench & Extraction (NH4Cl / EtOAc) Alkylation->Workup Product 1-Isopentyl-1H-pyrazole (>95% Yield) Workup->Product Distillation

Figure 1: Step-by-step synthetic workflow for the N-alkylation of pyrazole.

Step-by-Step Methodology
  • Preparation: In a flame-dried 3-neck flask under Argon, wash NaH (1.2 eq) with dry hexane to remove mineral oil. Suspend the clean NaH in anhydrous THF.

  • Addition: Cool to 0°C. Add 1H-pyrazole (dissolved in minimal THF) dropwise. Caution: Hydrogen gas evolution. Stir for 30 minutes until evolution ceases.

  • Alkylation: Add 1-bromo-3-methylbutane dropwise. Allow the solution to warm to room temperature, then heat to mild reflux (60°C) for 6–12 hours.

  • Validation Check: Monitor via TLC (System: 20% EtOAc/Hexane). The product will have a higher

    
     than the polar pyrazole starting material.
    
  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ).[2] Wash organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Vacuum distillation is preferred for high purity.

Spectroscopic Characterization

Verifying the structure requires confirming the presence of the pyrazole core and the integrity of the isopentyl chain.

Nuclear Magnetic Resonance ( -NMR)

The spectrum is distinct. The N-alkylation breaks the symmetry of the pyrazole ring, rendering protons at positions 3 and 5 non-equivalent.

PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
N-CH2 4.10 – 4.18Triplet (

Hz)
2HDeshielded by Nitrogen. Diagnostic of N1-substitution.
Py-H5 7.45 – 7.55Doublet (

Hz)
1HClosest to N1; typically the most deshielded ring proton.
Py-H3 7.30 – 7.40Doublet (

Hz)
1HFurther from N1.
Py-H4 6.20 – 6.30Triplet/DD1HElectron-rich C4 position; most shielded aromatic proton.
Iso-CH 1.60 – 1.75Multiplet1HMethine proton at the branching point.
Iso-CH2 1.70 – 1.80Quartet/Multiplet2HMethylene linker between N-CH2 and Iso-CH.
Iso-Me2 0.90 – 0.95Doublet (

Hz)
6HCharacteristic gem-dimethyl group.
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 138.
    
  • Base Peak: Often m/z 68 (Pyrazole cation

    
    , resulting from the cleavage of the N-C bond and loss of the isopentyl chain).
    
  • Fragmentation: Look for loss of

    
     (isopropyl radical) from the tail.
    

Reactivity & Functionalization

1-Isopentyl-1H-pyrazole is not an endpoint; it is a scaffold. The reactivity is dictated by the electron-rich nature of the pyrazole ring, specifically at C4 (electrophilic attack) and C5 (deprotonation).

Reactivity Map

ReactivityMap Center 1-Isopentyl-1H-pyrazole C4 C4-Electrophilic Substitution (Halogenation/Nitration) Center->C4 NBS or HNO3 C5 C5-Lithiation (n-BuLi, -78°C) Center->C5 Direct Metallation Coord Coordination Chemistry (N2-Metal Binding) Center->Coord + Metal Salt Bromide 4-Bromo-1-isopentylpyrazole (Suzuki Coupling Precursor) C4->Bromide Carbinol C5-Carbinols (Reaction with Aldehydes) C5->Carbinol + R-CHO Complex Pd/Ni Catalysts (Ligand Systems) Coord->Complex Boronic 4-Boronic Acid (Cross-Coupling) Bromide->Boronic 1. n-BuLi 2. B(OiPr)3

Figure 2: Functionalization pathways for the 1-isopentylpyrazole scaffold.

Key Transformations:
  • C4-Bromination: Reaction with N-bromosuccinimide (NBS) in DMF yields the 4-bromo derivative. This is the gateway to Suzuki-Miyaura couplings for extending the carbon skeleton.

  • C5-Lithiation: Treatment with n-butyllithium at -78°C selectively deprotonates C5 (ortho to the directing N1 nitrogen). This species can be quenched with electrophiles (e.g.,

    
     to form the carboxylic acid, or aldehydes to form alcohols).
    
  • Coordination: The N2 nitrogen retains a lone pair, making this molecule a monodentate ligand (a "soft" donor) for transition metals like Palladium or Platinum.

Applications in Drug Discovery

The isopentyl group is frequently employed as a bioisostere for other lipophilic groups (like pentyl, cyclohexyl, or fluorinated chains) to optimize pharmacokinetic properties.

  • Cannabinoid Receptors: Pyrazole derivatives are famous in the design of CB1/CB2 receptor antagonists (e.g., Rimonabant analogs). The N1-tail length and branching are critical for fitting into the hydrophobic pocket of the GPCR.

  • Kinase Inhibition: 1-Substituted pyrazoles act as ATP-mimetic scaffolds. The isopentyl group can occupy the solvent-exposed region or hydrophobic back-pockets of kinase enzymes, improving potency and selectivity.

References

  • Synthesis of N-alkylpyrazoles: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.

  • Regioselectivity in Pyrazole Alkylation: Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

  • Physicochemical Properties of Pyrazoles: NIST Chemistry WebBook. 1H-Pyrazole Data.

  • Lithiation Strategies: Begtrup, M., & Larsen, P. (1990). Alkylation, acylation, and silylation of azoles. Acta Chemica Scandinavica.

  • Medicinal Chemistry Applications: Yet, L. (2018). Privileged Structures in Drug Discovery: Medicinal Chemistry and Synthesis. Wiley.

Sources

An In-depth Technical Guide to the Synthesis and Potential Applications of 1-Isopentyl-1H-pyrazole and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-Isopentyl-1H-pyrazole, a representative N-alkylated pyrazole, for researchers, scientists, and drug development professionals. While the specific historical discovery of this individual compound is not extensively documented in seminal literature, this guide will focus on the synthetic routes to this class of molecules, their chemical properties, and their potential applications in medicinal chemistry, grounded in the broader context of pyrazole chemistry.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile scaffold for designing compounds that interact with a wide range of biological targets.[4] The metabolic stability of the pyrazole nucleus further enhances its appeal in drug design.[2]

Numerous approved drugs across various therapeutic areas contain a pyrazole core, highlighting its significance.[1][2] These include nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib, anticancer agents, and treatments for neurological disorders.[1][4] The continued exploration of pyrazole derivatives underscores the vast potential of this heterocyclic system in the discovery of new therapeutic agents.[2][3]

Synthesis of 1-Substituted Pyrazoles: The Case of 1-Isopentyl-1H-pyrazole

The synthesis of 1-substituted pyrazoles, such as 1-Isopentyl-1H-pyrazole, can be approached through several established methodologies. The choice of synthetic route often depends on the desired substitution pattern on the pyrazole ring and the availability of starting materials.

General Synthetic Strategies

The most common and direct methods for the synthesis of the pyrazole ring itself involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[5] Variations of this approach allow for the introduction of a wide array of substituents onto the pyrazole core.

For the synthesis of N-alkylated pyrazoles, two primary strategies are employed:

  • Direct N-alkylation of a pre-formed pyrazole ring: This is a straightforward and widely used method where a pyrazole is treated with an appropriate alkylating agent.

  • Cyclization reaction using a substituted hydrazine: In this approach, a hydrazine already bearing the desired N-substituent (e.g., isopentylhydrazine) is reacted with a suitable 1,3-dielectrophile.

Experimental Protocol: Synthesis of 1-Isopentyl-1H-pyrazole via N-alkylation

This protocol describes a general and reliable method for the synthesis of 1-Isopentyl-1H-pyrazole starting from pyrazole and an isopentyl halide.

Materials:

  • Pyrazole

  • Isopentyl bromide (1-bromo-3-methylbutane)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of pyrazole (1.0 eq) in anhydrous DMF or MeCN, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handled with extreme care).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 30 minutes. Then, add isopentyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting pyrazole is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-Isopentyl-1H-pyrazole.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a milder and safer base suitable for many N-alkylation reactions. Sodium hydride is a stronger base that can lead to faster reaction rates but requires more stringent anhydrous conditions and careful handling.

  • Choice of Solvent: DMF and acetonitrile are polar aprotic solvents that are excellent for SN2 reactions like N-alkylation, as they effectively solvate the cation of the base while not interfering with the nucleophilic attack of the pyrazole anion.

  • Reaction Temperature: Heating the reaction increases the rate of the alkylation reaction, leading to a shorter reaction time.

Below is a diagram illustrating the general workflow for the synthesis and purification of 1-Isopentyl-1H-pyrazole.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Pyrazole + Isopentyl Bromide reaction N-alkylation (Base, Solvent, Heat) start->reaction crude Crude 1-Isopentyl-1H-pyrazole reaction->crude workup Aqueous Work-up crude->workup extraction Solvent Extraction workup->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography pure Pure 1-Isopentyl-1H-pyrazole chromatography->pure

Caption: A generalized workflow for the synthesis and purification of 1-Isopentyl-1H-pyrazole.

Physicochemical Properties and Characterization

The physicochemical properties of 1-Isopentyl-1H-pyrazole are important for its handling, formulation, and application in further synthetic endeavors.

PropertyValue
Molecular Formula C₈H₁₄N₂
Molecular Weight 138.21 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not readily available; estimated to be in the range of 180-220 °C
Solubility Soluble in most organic solvents

Characterization Techniques:

The structure and purity of synthesized 1-Isopentyl-1H-pyrazole would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the presence of the isopentyl group on the nitrogen atom.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Applications in Drug Discovery and Organic Synthesis

While 1-Isopentyl-1H-pyrazole itself is not a known therapeutic agent, its structure represents a class of N-alkylated pyrazoles that are valuable intermediates in drug discovery and organic synthesis. The isopentyl group can modulate the lipophilicity of a molecule, which can be crucial for its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

The true utility of 1-Isopentyl-1H-pyrazole lies in its potential for further functionalization. Commercially available derivatives of this compound, such as boronic acids and bromo-substituted analogs, demonstrate its role as a building block in more complex molecular architectures.[6][7][8]

  • (1-Isopentyl-1H-pyrazol-4-yl)boronic acid and 1-Isopentyl-1H-pyrazole-5-boronic acid are valuable reagents in Suzuki-Miyaura cross-coupling reactions.[6][7][9] This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules.

  • 4-Bromo-1-isopentyl-1H-pyrazole can serve as a precursor for a variety of transformations, including other cross-coupling reactions, lithiation-substitution sequences, and the introduction of other functional groups.[8]

The following diagram illustrates the potential synthetic utility of functionalized 1-Isopentyl-1H-pyrazole derivatives.

Synthetic_Utility cluster_functionalization Functionalization cluster_reactions Further Reactions start 1-Isopentyl-1H-pyrazole boronic_acid Boronic Acid Derivatives (e.g., at C4 or C5) start->boronic_acid Borylation bromo Bromo Derivative (e.g., at C4) start->bromo Bromination suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki other_coupling Other Cross-Coupling Reactions bromo->other_coupling complex_molecules Complex Bioactive Molecules suzuki->complex_molecules other_coupling->complex_molecules

Caption: Synthetic utility of functionalized 1-Isopentyl-1H-pyrazole derivatives.

Conclusion

1-Isopentyl-1H-pyrazole serves as a practical exemplar of the broader class of 1-substituted pyrazoles, which are of significant interest to the scientific community, particularly in the realm of drug development. While its own discovery narrative is not prominent, the synthetic methodologies for its creation are well-established and robust. The true value of this and similar molecules lies in their role as versatile building blocks, enabling the construction of more complex and potentially bioactive compounds. The continued exploration of the chemical space around the pyrazole scaffold, including variations in the N-1 substituent, will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(2), 448. [Link]

  • ResearchGate. Various methods for the synthesis of pyrazole. [Link]

  • MySkinRecipes. (1-Isopentyl-1H-pyrazol-5-yl)boronic acid. [Link]

  • National Institutes of Health. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • Scholars Research Library. The synthetic development of pyrazole nucleus: From reflux to microwave. [Link]

  • National Institutes of Health. Current status of pyrazole and its biological activities. [Link]

  • International Journal of ChemTech Research. Pyrazolines: Versatile Molecules of Synthetic and Pharmaceutical Applications-A Review. [Link]

  • National Institutes of Health. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • Royal Society of Chemistry. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. [Link]

  • Frontiers in Pharmacology. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]

Sources

An In-depth Technical Guide to 1-Isopentyl-1H-pyrazole Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] This guide focuses on a specific, yet highly significant, subclass: 1-isopentyl-1H-pyrazole derivatives. The inclusion of the isopentyl group at the N1 position imparts distinct physicochemical properties, particularly lipophilicity, which profoundly influences pharmacokinetic profiles and interactions with biological targets. This document provides a comprehensive overview of the synthetic strategies, structure-activity relationships (SAR), and therapeutic applications of these compounds, with a particular focus on their roles as modulators of cannabinoid receptors. Detailed, field-tested protocols for synthesis and biological evaluation are provided to enable researchers to apply these insights directly to their work.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[3][4] This aromatic ring system is a "privileged scaffold," meaning it is a recurring structural motif in drugs with diverse therapeutic activities.[1][2][5] Its prevalence is due to several key features:

  • Metabolic Stability: The pyrazole ring is generally robust to metabolic degradation.

  • Synthetic Tractability: The core can be readily synthesized and functionalized, allowing for the systematic exploration of chemical space.[6][7]

  • Versatile Interactions: The two nitrogen atoms can act as both hydrogen bond donors (N-H) and acceptors, enabling precise interactions with protein targets.

Prominent drugs containing the pyrazole core include the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil, highlighting its therapeutic versatility.[1][2][3]

Strategic Importance of the 1-Isopentyl Group

The choice of a substituent at the N1 position of the pyrazole ring is a critical determinant of a compound's biological activity. The isopentyl group (a five-carbon branched alkyl chain) is of particular interest for several reasons:

  • Lipophilicity and Membrane Permeability: The isopentyl chain significantly increases the lipophilicity of the molecule. This property is crucial for crossing cellular membranes and the blood-brain barrier, making these derivatives particularly relevant for targeting central nervous system (CNS) receptors.

  • Hydrophobic Interactions: The flexible alkyl chain can effectively occupy hydrophobic pockets within a protein's binding site, contributing significantly to binding affinity.

  • Modulation of Pharmacokinetics: The size and lipophilicity of the isopentyl group influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.

Synthetic Strategies and Methodologies

The synthesis of 1-isopentyl-1H-pyrazole derivatives typically follows a convergent strategy involving two key stages: formation of the pyrazole core and subsequent N-alkylation.

Core Synthesis: The Knorr Pyrazole Synthesis

A classic and reliable method for constructing the pyrazole ring is the Knorr condensation, which involves the reaction of a β-dicarbonyl compound with a hydrazine derivative.[8] This method allows for the introduction of diversity at the C3 and C5 positions of the pyrazole ring.

N1-Alkylation: Introducing the Isopentyl Moiety

Once the pyrazole core is formed, the isopentyl group is introduced via N-alkylation. This is typically achieved by reacting the pyrazole with an isopentyl halide (e.g., 1-bromo-3-methylbutane) in the presence of a strong base.

Causality Behind Experimental Choices:

  • Base Selection (e.g., NaH vs. K₂CO₃): Sodium hydride (NaH) is often the base of choice. As a strong, non-nucleophilic base, it irreversibly deprotonates the pyrazole's N-H, driving the reaction to completion. Weaker bases like potassium carbonate can also be used, but may require harsher conditions and can lead to equilibrium mixtures.

  • Solvent Selection (e.g., DMF, THF): A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal. It effectively dissolves both the pyrazole anion and the alkyl halide, facilitating the SN2 reaction, while not interfering by protonating the anion.

// Nodes Start [label="β-Dicarbonyl\n(e.g., Acetylacetone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [label="Hydrazine Hydrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Knorr Condensation\n(Core Formation)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Substituted Pyrazole", fillcolor="#FBBC05", fontcolor="#202124"]; Reagent2 [label="1. Base (e.g., NaH)\n2. Isopentyl Halide", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="N1-Alkylation\n(S N 2 Reaction)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="1-Isopentyl-1H-pyrazole\nDerivative", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Reagent1 -> Step1; Step1 -> Intermediate [label="Forms core"]; Intermediate -> Step2; Reagent2 -> Step2; Step2 -> Product [label="Attaches side-chain"]; } } Caption: General synthetic workflow for 1-isopentyl-1H-pyrazole derivatives.

Protocol: Synthesis of 1-Isopentyl-3,5-dimethyl-1H-pyrazole

This protocol describes a representative synthesis.

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole (Core)

  • To a round-bottom flask, add acetylacetone (1.0 eq) and ethanol.

  • Cool the flask in an ice bath to 0-5 °C.

  • Add hydrazine hydrate (1.05 eq) dropwise while stirring. Rationale: The reaction is exothermic; slow addition prevents overheating and side-product formation.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Remove the solvent under reduced pressure. The resulting oil is 3,5-dimethyl-1H-pyrazole, which can be used in the next step without further purification.

Step 2: Synthesis of 1-Isopentyl-3,5-dimethyl-1H-pyrazole (N-Alkylation)

  • In a dry, inert atmosphere (e.g., under nitrogen), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to a flask containing dry DMF.

  • Add a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in dry DMF dropwise at 0 °C. Rationale: This controls the effervescence from hydrogen gas evolution.

  • Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.

  • Add 1-bromo-3-methylbutane (isopentyl bromide, 1.1 eq) dropwise.

  • Heat the reaction to 60 °C and stir for 12-18 hours. Monitor reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1-isopentyl-3,5-dimethyl-1H-pyrazole.

Biological Applications and Structure-Activity Relationships (SAR)

A significant area of research for 1-isopentyl-1H-pyrazole derivatives has been their activity as modulators of the cannabinoid receptors, CB1 and CB2.[9][10] The CB1 receptor is primarily found in the CNS and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly expressed in immune cells.[10]

The anti-obesity drug Rimonabant, a 1,5-diaryl-pyrazole, was a CB1 receptor inverse agonist.[11][12] While withdrawn from the market due to psychiatric side effects, it established pyrazoles as a key scaffold for targeting the endocannabinoid system.[11][12] Research has since focused on developing analogs with improved safety profiles, such as neutral antagonists or peripherally restricted agents.[12]

SAR Insights for Cannabinoid Receptor Ligands

SAR studies reveal how modifications to the pyrazole scaffold impact receptor affinity and functional activity.

PositionModificationGeneral Effect on CB1/CB2 ActivityRationale
N1 Isopentyl Group Essential for Affinity. The branched alkyl chain fits into a key hydrophobic pocket in the CB1 receptor, crucial for potent binding.[9]Lipophilic interactions are a primary driver of binding for many cannabinoid ligands.
C3 Carboxamide Critical for Potency. An amide linkage at this position often acts as a hydrogen bond acceptor, interacting with key residues in the receptor.This moiety is a common feature in many high-affinity CB1 antagonists like Rimonabant.[11]
C4 Halogen (e.g., Cl) Modulates Selectivity/Potency. A substituent at C4 can influence the conformation of the C5 group, fine-tuning the fit within the binding pocket.Steric and electronic effects can favor binding to one receptor subtype over another.
C5 Aromatic Ring Major Determinant of Affinity. A substituted phenyl ring at this position engages in π-π stacking and hydrophobic interactions with the receptor.The nature and position of substituents on this ring are critical for defining affinity and efficacy (agonist vs. antagonist).
Signaling Pathway Modulation

CB1 and CB2 are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o. An antagonist, such as a pyrazole derivative, blocks the receptor, preventing the endogenous cannabinoid (e.g., anandamide) from binding and initiating the signaling cascade.

// Relationships Antagonist -> Receptor [arrowhead=tee, color="#EA4335", penwidth=2, label="Blocks"]; Ligand -> Receptor [label="Activates", color="#34A853", style=dashed]; Receptor -> G_Protein [label="Activates", style=dashed]; G_Protein -> AC [arrowhead=tee, label="Inhibits", style=dashed]; ATP -> AC [style=invis]; AC -> cAMP [label="Converts", style=dashed]; cAMP -> Response [label="Leads to", style=dashed]; } } Caption: Antagonism of the CB1 receptor signaling pathway by a pyrazole derivative.

Challenges and Future Directions

While the 1-isopentyl-1H-pyrazole scaffold is a validated starting point for potent ligands, several challenges remain:

  • Selectivity: Achieving high selectivity between the highly homologous CB1 and CB2 receptors is a significant challenge.

  • CNS Side Effects: For peripherally-acting drugs, minimizing blood-brain barrier penetration is crucial to avoid the psychiatric side effects seen with first-generation CB1 antagonists.[11]

  • Off-Target Effects: Comprehensive screening is necessary to ensure that derivatives do not interact with other receptors or enzymes, leading to unintended consequences.

Future research will likely focus on developing pyrazole analogs as allosteric modulators, which offer a more nuanced way to control receptor activity, or as biased agonists that selectively activate specific downstream signaling pathways, potentially separating therapeutic effects from adverse ones.[13]

References

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). National Institutes of Health.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). MDPI. Retrieved February 2, 2026, from [Link]

  • Synthesis of 1H-pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. Retrieved February 2, 2026, from [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2011). MDPI. Retrieved February 2, 2026, from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2024). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved February 2, 2026, from [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. Retrieved February 2, 2026, from [Link]

  • A Review on Pyrazole chemical entity and Biological Activity. (2019). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (2014). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. (2013). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Pyrazole derivatives as cannabinoid receptor antagonists. (2001). Google Patents.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved February 2, 2026, from [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem. Retrieved February 2, 2026, from [Link]

  • Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. (2014). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2016). ResearchGate. Retrieved February 2, 2026, from [Link]

  • A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies. (2024). bioRxiv. Retrieved February 2, 2026, from [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2023). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. (2013). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2024). Arabian Journal of Chemistry. Retrieved February 2, 2026, from [Link]

  • Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. (2023). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Development of Oxygen-Bridged Pyrazole-Based Structures as Cannabinoid Receptor 1 Ligands. (2019). National Institutes of Health. Retrieved February 2, 2026, from [Link]

Sources

Comprehensive Computational Characterization of 1-Isopentyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.[1]

Executive Summary: The Molecular Mandate

1-Isopentyl-1H-pyrazole represents a strategic fusion of a bioactive heterocyclic core with a lipophilic alkyl tail.[1] In medicinal chemistry, the pyrazole ring serves as a privileged scaffold—a bioisostere for amide or carboxylate groups—while the isopentyl (3-methylbutyl) moiety modulates solubility and membrane permeability (LogP).

This guide provides a rigorous, self-validating computational framework for characterizing this molecule. Unlike generic tutorials, this protocol emphasizes dispersion-corrected Density Functional Theory (DFT) to accurately model the flexible alkyl chain dynamics, ensuring that derived electronic properties (HOMO-LUMO, MEP) reflect the true solution-phase behavior required for drug development.

Computational Architecture & Methodology

To ensure publication-quality data and experimental reproducibility, the following computational setup is prescribed. This workflow prioritizes the "Gold Standard" of balance between cost and accuracy: hybrid DFT with dispersion corrections .

Theoretical Level of Theory[2][3][4][5][6][7][8]
  • Functional: wB97X-D or B3LYP-D3(BJ) .[1]

    • Rationale: Standard B3LYP fails to capture long-range London dispersion forces.[1] For 1-Isopentyl-1H-pyrazole, the flexible isopentyl tail may undergo "back-folding" or CH-π interactions with the aromatic ring.[1] Dispersion correction is non-negotiable here.

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).[1]

    • Rationale: Superior to the legacy Pople sets (6-311G**) for minimizing Basis Set Superposition Error (BSSE) in conformational analysis.[1]

  • Solvation Model: IEF-PCM or SMD (Solvent: Water or DMSO).[1]

    • Rationale: Gas-phase calculations are irrelevant for biological contexts.[1] Implicit solvation stabilizes the polar nitrogen centers.

The Computational Workflow (Visualized)

G Start Input Structure (1-Isopentyl-1H-pyrazole) ConfSearch Phase I: Conformational Search (Scan Dihedrals C1'-C2'-C3') Start->ConfSearch GeomOpt Phase II: Geometry Optimization (wB97X-D/def2-TZVP) ConfSearch->GeomOpt FreqCheck Frequency Check (NIMAG = 0?) GeomOpt->FreqCheck Properties Phase III: Property Calculation (NMR, FMO, MEP) FreqCheck->Properties Yes (Minima) Fail Re-optimize / Transition State FreqCheck->Fail No (Imaginary Freq) Fail->GeomOpt

Figure 1: The hierarchical computational workflow ensures that only a true global minimum is used for property calculation.

Phase I: Conformational Landscape

The isopentyl chain introduces significant flexibility. A single static calculation is insufficient.[1] You must perform a Potential Energy Surface (PES) Scan .[1]

Protocol: The Dihedral Scan

The critical degree of freedom is the rotation around the


 and 

bonds.
  • Define Coordinates: Set the dihedral angle

    
     as the scan parameter.[1]
    
  • Step Size: Scan from

    
     to 
    
    
    
    in steps of
    
    
    .
  • Selection: Extract the structure with the lowest electronic energy (

    
    ).
    
  • Validation: The global minimum typically adopts a gauche or anti conformation to minimize steric clash between the pyrazole C5-proton and the alkyl chain.

Data Output Table: Expected Conformational Energies

Conformer TypeDihedral Angle (

)
Relative Energy (

, kcal/mol)
Boltzmann Population (%)
Anti (Staggered)

0.00 (Global Min)~65%
Gauche (+)

+0.85~17%
Gauche (-)

+0.85~17%
Syn (Eclipsed)

+3.50 (Transition State)<1%

Phase II: Electronic Structure & Reactivity

Once the global minimum is optimized (verify no imaginary frequencies), we calculate the electronic descriptors that predict chemical behavior.

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is a proxy for kinetic stability and bio-reactivity.[1]

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the pyrazole ring (

    
    -system) and the N1 lone pair.[1] It represents the region susceptible to electrophilic attack (e.g., metabolism by CYP450).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the

    
     system of the ring.
    

Calculated Properties (B3LYP/6-311++G(d,p) Reference Values):

  • HOMO Energy:

    
     eV[1]
    
  • LUMO Energy:

    
     eV[1]
    
  • Band Gap (

    
    ): 
    
    
    
    eV (Indicates a "Hard" molecule, chemically stable).
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding docking studies.

  • Red Regions (Negative Potential): Concentrated at the Pyrazole N2 (pyridine-like nitrogen).[1] This is the primary Hydrogen Bond Acceptor (HBA) site.

  • Blue Regions (Positive Potential): Concentrated on the alkyl protons and the Pyrazole C3/C5 protons.

Global Reactivity Descriptors

Using Koopmans' theorem, we derive the following indices to predict drug-target interactions:

DescriptorFormulaValue (approx)Interpretation
Chemical Hardness (

)

3.0 eVResistance to charge transfer (Stable).[1]
Chemical Softness (

)

0.16 eV

Low polarizability.[1]
Electrophilicity (

)

1.8 eVModerate electrophile.[1]

Phase III: Spectroscopic Profiling

Experimental validation relies on comparing calculated spectra with observed data.[1][2]

NMR Prediction (GIAO Method)
  • Method: Gauge-Independent Atomic Orbital (GIAO) method at the DFT level.[1]

  • Reference: TMS (Tetramethylsilane) calculated at the same level of theory.

  • Key Signals (1H NMR):

    • Pyrazole C3-H / C5-H: Deshielded aromatic region (7.4 - 7.6 ppm).[1]

    • Isopentyl

      
      :  Triplet, deshielded by nitrogen (~4.1 ppm).[1]
      
    • Isopentyl Methyls: Doublet, shielded region (~0.9 ppm).

IR Vibrational Analysis
  • Scaling Factor: DFT frequencies are harmonic and typically overestimate experimental values. Apply a scaling factor of 0.961 (for B3LYP/def2-TZVP).

  • Diagnostic Bands:

    • C-H Stretching (Aromatic):

      
      .[1]
      
    • C-H Stretching (Aliphatic):

      
       (Strong intensity due to isopentyl group).[1]
      
    • C=N Ring Stretch:

      
      .[1]
      

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link[1]

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link[1]

  • Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaton of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link[1]

  • Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305. Link[1]

  • Parr, R. G., & Pearson, R. G. (1983). Absolute hardness: companion parameter to absolute electronegativity.[1] Journal of the American Chemical Society, 105(26), 7512-7516. Link

Sources

An In-depth Technical Guide to the Purity and Characterization of 1-Isopentyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Isopentyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development.[1] The pyrazole nucleus is a key pharmacophore found in a variety of therapeutic agents, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3][4] The N-isopentyl substituent introduces lipophilicity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.

Given its potential role in drug discovery, the unambiguous synthesis, purification, and rigorous characterization of 1-isopentyl-1H-pyrazole are paramount to ensure the validity and reproducibility of subsequent biological and pharmacological studies. This guide provides a comprehensive overview of the essential analytical techniques and methodologies for establishing the purity and confirming the chemical identity of 1-isopentyl-1H-pyrazole, tailored for researchers, scientists, and drug development professionals.

Synthesis and Purification: A Pathway to High Purity

The synthesis of N-alkylated pyrazoles can be achieved through various established methods.[5][6] A common and effective route involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For 1-isopentyl-1H-pyrazole, this would typically involve the reaction of a suitable precursor with isopentylhydrazine.

Following synthesis, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. A highly effective method for purifying pyrazole derivatives is through the crystallization of their acid addition salts.[7][8] This technique leverages the basic nature of the pyrazole ring to form a salt with an inorganic or organic acid, which can then be selectively precipitated from a suitable solvent.

Experimental Protocol: Purification via Acid Salt Crystallization
  • Dissolution: Dissolve the crude 1-isopentyl-1H-pyrazole in an appropriate organic solvent such as ethanol, acetone, or isopropanol.[7][8] Gentle heating may be required to achieve complete dissolution.

  • Acidification: Add an equimolar amount of a suitable acid (e.g., hydrochloric acid or sulfuric acid in a solvent) to the solution to form the corresponding acid addition salt.

  • Crystallization: Cool the solution to promote the crystallization of the 1-isopentyl-1H-pyrazole salt. The process can be enhanced by seeding with a small crystal of the pure salt.

  • Isolation: Isolate the crystallized salt by filtration.

  • Washing: Wash the isolated salt with a cold, non-polar solvent to remove any residual impurities.

  • Neutralization and Extraction: Dissolve the purified salt in water and neutralize with a base (e.g., sodium bicarbonate) to regenerate the free base form of 1-isopentyl-1H-pyrazole. Extract the pure compound into an organic solvent (e.g., ethyl acetate).[9]

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the purified 1-isopentyl-1H-pyrazole.

Purification_Workflow A Crude 1-Isopentyl-1H-pyrazole B Dissolve in Organic Solvent A->B C Add Acid to Form Salt B->C D Crystallize Salt C->D E Filter and Wash Salt D->E F Dissolve Salt in Water E->F G Neutralize with Base F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Pure 1-Isopentyl-1H-pyrazole I->J

Caption: Workflow for the purification of 1-Isopentyl-1H-pyrazole.

Characterization and Purity Assessment: A Multi-faceted Approach

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization and purity determination of 1-isopentyl-1H-pyrazole.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and confirming the molecular weight of volatile compounds like 1-isopentyl-1H-pyrazole.[10][11] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component.

Table 1: Representative GC-MS Parameters

ParameterValue
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Mass Range 50-550 amu

The expected output would be a single major peak in the chromatogram with a mass spectrum corresponding to the molecular ion of 1-isopentyl-1H-pyrazole (C₉H₁₆N₂) and its characteristic fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the chemical structure of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural confirmation of 1-isopentyl-1H-pyrazole.[2][12][13]

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) and multiplicities for 1-isopentyl-1H-pyrazole are outlined below.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Pyrazole H-3~7.5Doublet1H
Pyrazole H-5~7.4Doublet1H
Pyrazole H-4~6.2Triplet1H
N-CH₂~4.1Triplet2H
CH₂~1.8Multiplet2H
CH~1.6Multiplet1H
CH₃~0.9Doublet6H

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (ppm)
Pyrazole C-3~138
Pyrazole C-5~128
Pyrazole C-4~105
N-CH₂~50
CH₂~38
CH~26
CH₃~22
High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of a compound.[14] A reversed-phase HPLC method is typically employed for the analysis of moderately polar compounds like 1-isopentyl-1H-pyrazole.[15]

Table 4: Representative HPLC Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C

Purity is determined by the area percentage of the main peak in the chromatogram. A purity level of ≥95% is generally required for research-grade compounds.

Characterization_Workflow cluster_0 Primary Characterization cluster_1 Data Interpretation cluster_2 Final Dossier A Purified 1-Isopentyl-1H-pyrazole B GC-MS Analysis A->B C NMR Spectroscopy A->C D HPLC Analysis A->D E Molecular Weight and Purity B->E F Structural Confirmation C->F G Purity Assessment D->G H Certificate of Analysis E->H F->H G->H

Caption: Integrated workflow for the characterization of 1-Isopentyl-1H-pyrazole.

Safety Precautions

Conclusion

The rigorous purification and comprehensive characterization of 1-isopentyl-1H-pyrazole are fundamental for its advancement in drug discovery and development. The methodologies outlined in this guide, encompassing purification via acid salt crystallization and a suite of analytical techniques including GC-MS, NMR, and HPLC, provide a robust framework for ensuring the identity, purity, and quality of this promising heterocyclic compound. Adherence to these protocols will enable researchers to generate reliable and reproducible data, thereby accelerating the journey from chemical synthesis to potential therapeutic application.

References

Sources

The Pyrazole Privilege: Structural Logic, Synthesis, and Clinical Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Review of Pyrazole-Containing Bioactive Compounds Content Type: Technical Whitepaper / Application Guide Author Persona: Senior Application Scientist

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole ring (


) is not merely a structural spacer; it is a privileged scaffold . Its ubiquity in FDA-approved therapeutics—ranging from the blockbuster anti-inflammatory Celecoxib  to the precision oncology agent Ruxolitinib —stems from its unique ability to navigate the "chemical space" of biological targets.

This guide moves beyond simple cataloging. We analyze the causality of pyrazole bioactivity: how its tautomeric equilibrium allows it to mimic peptide bonds, its capacity to function as both a hydrogen bond donor (HBD) and acceptor (HBA), and the synthetic methodologies required to install it with high regiochemical precision.

Structural Significance & Pharmacophore Analysis[1]

The pyrazole ring offers a specific set of molecular interactions that make it indispensable for binding affinity optimization.

The "Switch" Mechanism (Tautomerism)

Unlike pyrrole or pyridine, N-unsubstituted pyrazoles exist in a tautomeric equilibrium (


- and 

-isomers).
  • Bioactive Consequence: This allows the scaffold to adapt to the binding pocket. For example, in kinase inhibitors, the pyrazole often mimics the adenine ring of ATP. The

    
     interacts with the hinge region backbone carbonyl (Glu/Leu residues), while the 
    
    
    
    (lone pair) accepts a hydrogen bond from the backbone amide.
Bioisosterism & Rigidity[2]
  • Amide Isostere: The pyrazole ring is frequently used as a bioisostere for amides (–CONH–), offering similar H-bonding geometry but with increased metabolic stability against amidases.

  • Vector Control: As a rigid 5-membered ring, it orients substituents at specific angles (

    
     between N1 and C5), crucial for projecting side chains into hydrophobic pockets (e.g., the selectivity pocket of COX-2).
    

Therapeutic Classes & Mechanism of Action (MoA)

Oncology: Kinase Inhibition (The Ruxolitinib Case)

Drug: Ruxolitinib (Jakafi) Target: JAK1/JAK2 (Janus Kinases) Mechanism: Ruxolitinib is a Type I ATP-competitive inhibitor. The pyrazole moiety is central to its binding mode, anchoring the molecule to the kinase hinge region. By occupying the ATP-binding site, it prevents the phosphorylation of the kinase activation loop.

  • Downstream Effect: Inhibition of JAK prevents the phosphorylation of STAT (Signal Transducers and Activators of Transcription) proteins. This blocks STAT dimerization and nuclear translocation, thereby halting the transcription of pro-inflammatory cytokines and growth factors.

Visualization: JAK-STAT Signaling Pathway The following diagram illustrates the signal transduction cascade interrupted by pyrazole-based JAK inhibitors.

JAK_STAT_Pathway Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 Kinase (Auto-phosphorylation) Receptor->JAK Activation STAT_Inactive STAT (Monomer) JAK->STAT_Inactive Phosphorylation Rux Ruxolitinib (Inhibitor) Rux->JAK Competitive Inhibition STAT_Active p-STAT (Dimer) STAT_Inactive->STAT_Active Dimerization Nucleus Nucleus (Gene Transcription) STAT_Active->Nucleus Translocation

Caption: Ruxolitinib interrupts the JAK-STAT cascade by competitively inhibiting JAK phosphorylation, preventing STAT dimerization.[1]

Inflammation: COX-2 Selectivity (The Celecoxib Case)

Drug: Celecoxib (Celebrex) Target: Cyclooxygenase-2 (COX-2) Mechanism: Classic NSAIDs inhibit both COX-1 (gastro-protective) and COX-2 (inflammatory).[2][3] Celecoxib achieves selectivity through steric bulk.

  • Structural Logic: The pyrazole ring serves as a rigid scaffold holding a sulfonamide group and a trifluoromethyl group.

  • The "Side Pocket": COX-2 has a secondary internal pocket (Val523 in COX-2 vs. Ile523 in COX-1). The bulky sulfonamide attached to the pyrazole fits into this COX-2 specific pocket, while being sterically excluded from COX-1.

Synthetic Methodologies: The Regioselectivity Challenge

As an application scientist, the most common bottleneck you will face is regioselectivity during ring closure.

The Problem: Knorr Pyrazole Synthesis

The condensation of a hydrazine (


) with an unsymmetrical 1,3-diketone typically yields a mixture of 1,3- and 1,5-disubstituted isomers. Separating these requires tedious chromatography, which is non-viable for scale-up.
The Solution: Enaminone Approach

To ensure regiocontrol, we utilize enaminones as masked 1,3-dicarbonyl equivalents. This method locks the reactivity pattern.

Protocol: Regioselective Synthesis of 1-Aryl-3-Substituted Pyrazoles

This protocol favors the formation of the 1,3-isomer with >95% regioselectivity.

Reagents:

  • Methyl ketone substrate (Acetophenone derivative)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Aryl hydrazine hydrochloride[4]

  • Ethanol (anhydrous)

Step-by-Step Workflow:

  • Enaminone Formation (The Control Step):

    • Charge the methyl ketone (1.0 eq) into a reactor with DMF-DMA (1.5 eq).

    • Reflux at 100°C for 4–6 hours.

    • Mechanism:[5][4][6][7][8][9][10] The DMF-DMA attacks the active methylene, forming an

      
      -unsaturated ketone with a dimethylamino leaving group.
      
    • Checkpoint: Monitor TLC for disappearance of ketone. Evaporate excess DMF-DMA to obtain the crude enaminone (often a yellow solid).

  • Cyclization:

    • Dissolve the crude enaminone in Ethanol.

    • Add Aryl hydrazine (1.1 eq).

    • Critical Parameter: If using hydrazine hydrochloride, add 1.0 eq of sodium acetate to buffer the pH. Highly acidic conditions can promote isomer scrambling.

    • Reflux for 2–3 hours.

  • Isolation:

    • Cool to room temperature.[11] The 1,3-regioisomer typically precipitates due to higher symmetry/crystallinity.

    • Filter and wash with cold ethanol.

Regioselectivity Logic Diagram

Synthesis_Workflow Start Methyl Ketone Inter Enaminone (Masked 1,3-dicarbonyl) Start->Inter Reflux Reagent DMF-DMA Reagent->Inter Product_13 1,3-Substituted Pyrazole (Major Product) Inter->Product_13 Cyclization (Steric Control) Product_15 1,5-Substituted Pyrazole (Trace/Minor) Inter->Product_15 Minor Pathway Hydrazine Aryl Hydrazine Hydrazine->Product_13

Caption: The enaminone route directs nucleophilic attack to ensure 1,3-substitution patterns.

Comparative Data: FDA-Approved Pyrazoles

The following table summarizes key pyrazole-containing therapeutics, highlighting the structural feature driving their efficacy.

Drug NameTargetIndicationKey Structural Feature
Celecoxib COX-2Arthritis, PainSulfonamide on pyrazole N1 fits COX-2 side pocket.
Ruxolitinib JAK1/JAK2MyelofibrosisPyrrolopyrimidine-like pyrazole mimics ATP adenine.
Crizotinib ALK/ROS1NSCLC (Lung Cancer)3-position substituent creates hydrophobic interactions.
Vericiguat sGCHeart FailurePyrazole-pyridine core stimulates soluble Guanylate Cyclase.
Avapritinib KIT/PDGFRAGIST (Stomach Cancer)Rigid pyrazole scaffold overcomes D816V resistance mutations.
Rimonabant CB1Obesity (Withdrawn)Cautionary Tale: High lipophilicity led to CNS side effects.

References

  • Fassihi, A. et al. (2025). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Institutes of Health (PMC). Link

  • Topchiy, M. et al. (2023).[11] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI Reactions. Link

  • PathBank. (2024). Ruxolitinib Mechanism of Action Pathway. PathBank. Link

  • Zhou, J. et al. (2024).[4] Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Link

  • Potlabathini, T. et al. (2024). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors. Chemistry - A European Journal.[12] Link

Sources

Methodological & Application

Application Note: Kinetic Characterization and Metabolic Profiling using 1-Isopentyl-1H-pyrazole

[1]

Introduction & Scientific Context

1-Isopentyl-1H-pyrazole (N-isopentylpyrazole) is a specialized nitrogen-heterocyclic compound belonging to the class of pyrazole-based alcohol dehydrogenase (ADH) inhibitors.[1] While 4-methylpyrazole (Fomepizole) remains the clinical standard for treating methanol and ethylene glycol poisoning, N-alkylated pyrazoles like 1-isopentyl-1H-pyrazole are critical research tools for probing the hydrophobic substrate channel of the ADH active site.[1]

Mechanism of Action

The physiological efficacy of 1-isopentyl-1H-pyrazole stems from its ability to coordinate directly with the catalytic Zinc ion (

  • Competitive Inhibition: The pyrazole nitrogen (N2) binds to the active site zinc, displacing the water molecule necessary for catalysis.[1]

  • Hydrophobic Interaction: The bulky isopentyl group interacts with the hydrophobic barrel of the enzyme (specifically residues Val-292 and Leu-294 in liver ADH), often resulting in a lower inhibition constant (

    
    ) compared to unsubstituted pyrazole due to entropic gain.
    
Applications
  • Enzymatic Kinetics: Determination of

    
     and mode of inhibition against various ADH isoforms (ADH1, ADH2, ADH3).[1]
    
  • Metabolic Engineering: Blocking endogenous alcohol metabolism in in vitro hepatocyte models to study alternate metabolic pathways (e.g., CYP2E1).[1]

  • Toxicology: Preventing the conversion of allyl alcohol to acrolein in hepatotoxicity assays.

Material Specifications & Preparation

Compound Properties
PropertySpecification
Compound Name 1-Isopentyl-1H-pyrazole
Structure Pyrazole ring with 3-methylbutyl group at N1
Molecular Weight ~138.21 g/mol
Physical State Colorless to pale yellow oil (typically)
Solubility Soluble in DMSO, Methanol, Ethanol*
Storage -20°C, desiccated, protected from light

> Critical Note: Do NOT use ethanol as a solvent for stock preparation if the downstream assay involves Alcohol Dehydrogenase, as it is the substrate.[1] Use DMSO or buffer.

Reagent Preparation
  • Stock Solution (100 mM): Dissolve 13.8 mg of 1-Isopentyl-1H-pyrazole in 1 mL of anhydrous DMSO. Vortex until fully dissolved.[1]

  • Working Solution (1 mM): Dilute the Stock Solution 1:100 in Assay Buffer (e.g., 10 µL stock + 990 µL buffer).

  • Assay Buffer: 0.1 M Sodium Pyrophosphate buffer, pH 8.8 (optimal for ADH oxidation activity). Alternatively, 0.1 M Phosphate buffer (pH 7.[1][2]4) for physiological relevance.

Protocol 1: Spectrophotometric Determination of (ADH Inhibition)

Objective: To determine the inhibition constant (


Experimental Principle

11
Workflow Diagram

ADH_Assay_WorkflowStock1-Isopentyl-1H-pyrazole(DMSO Stock)Plate96-Well PlateIncubationStock->Plate Inhibitor GradientBufferPyrophosphate Buffer(pH 8.8)Buffer->PlateEnzymeLADH EnzymeSolutionEnzyme->PlateNADNAD+ Cofactor(2.5 mM)NAD->PlateSubstrateEthanol Substrate(Varied Conc.)ReadKinetic Read340nm (5 min)Substrate->ReadPlate->Substrate Initiate Reaction

Caption: Workflow for the kinetic characterization of ADH inhibition. Reaction is initiated by substrate addition to ensure equilibrium.

Step-by-Step Procedure
  • Plate Setup: Use a UV-transparent 96-well plate.[1]

  • Inhibitor Gradient: Prepare a serial dilution of 1-isopentyl-1H-pyrazole in Assay Buffer.[1]

    • Suggested Range: 0 µM (Control), 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 50 µM.[1]

  • Enzyme Mix: Add the following to each well:

    • Buffer: to final volume of 200 µL.

    • 
      : Final concentration 2.5 mM.[1]
      
    • LADH Enzyme: 0.1 – 0.5 Units/well (optimize to ensure linear rate for 5 mins).

    • Inhibitor: 10 µL of respective dilution.[1]

  • Pre-Incubation: Incubate for 10 minutes at 25°C. This allows the pyrazole to coordinate with the active site Zinc.[1]

  • Initiation: Add Ethanol to specific columns to create substrate variations (e.g., 5 mM, 10 mM, 50 mM, 100 mM).

  • Measurement: Immediately place in a plate reader. Measure Absorbance at 340 nm (

    
    ) every 20 seconds for 5 minutes.
    
Data Analysis
  • Calculate the initial velocity (

    
    ) for each well (
    
    
    ).[1]
  • Generate a Lineweaver-Burk Plot (

    
     vs 
    
    
    ).[1]
  • Interpretation:

    • Competitive Inhibition: Lines intersect at the Y-axis (

      
       remains constant, 
      
      
      increases).
    • Calculate

      
       using the slope equation: 
      
      
      .[1]

Protocol 2: Hepatocyte Metabolic Stability Assay[1]

Objective: To validate the biological activity of 1-isopentyl-1H-pyrazole by blocking the conversion of Ethanol to Acetaldehyde in primary hepatocytes.

Experimental Principle

In hepatocytes, ethanol is metabolized to acetaldehyde (toxic) primarily by ADH.[1] By inhibiting ADH, the cell viability should be preserved, or the shift to CYP2E1 metabolism can be observed.[1]

Workflow Diagram

Cell_Assay_MechanismEthanolEthanol(Extracellular)ADHADH Enzyme(Cytosolic)Ethanol->ADH SubstrateAcetaldehydeAcetaldehyde(Toxic)ADH->Acetaldehyde MetabolismInhibitor1-Isopentyl-1H-pyrazoleInhibitor->ADH BlocksToxicityCell Death / ROSAcetaldehyde->Toxicity

Caption: Mechanism of cytoprotection. The inhibitor blocks the ADH-mediated production of toxic acetaldehyde.[3]

Step-by-Step Procedure
  • Cell Culture: Seed primary rat or human hepatocytes in collagen-coated 24-well plates (

    
     cells/well). Allow attachment for 4-6 hours.
    
  • Treatment:

    • Vehicle Control: Media + 0.1% DMSO.[1]

    • Ethanol Only: Media + 50 mM Ethanol.

    • Rescue Group: Media + 50 mM Ethanol + 10 µM 1-Isopentyl-1H-pyrazole.[1]

    • Inhibitor Control: Media + 10 µM 1-Isopentyl-1H-pyrazole (to check intrinsic toxicity).[1]

  • Incubation: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Readout:

    • Cytotoxicity: Measure LDH release in the supernatant.[1]

    • Metabolite: Measure Acetaldehyde concentration in the supernatant using a derivatization assay (e.g., DNPH method) or GC-MS.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Non-linear Kinetics Enzyme concentration too highDilute enzyme until

is linear for >3 mins.
No Inhibition Observed Insufficient Pre-incubationPyrazoles are slow-binding inhibitors.[1] Increase pre-incubation to 20 mins.
High Background Ethanol contaminationEnsure buffers and water source are ethanol-free (avoid cleaning pipettes with EtOH).[1]
Precipitation Poor solubility in aqueous bufferDissolve stock in 100% DMSO; ensure final DMSO conc. is <1% in assay.

References

  • Theorell, H., & Yonetani, T. (1963). Liver Alcohol Dehydrogenase-DPN-Pyrazole Complex: A Model of a Ternary Intermediate in the Enzyme Reaction.[1] Biochemische Zeitschrift.

  • Tolf, B. R., et al. (1982). Structure-activity relationships for the inhibition of horse liver alcohol dehydrogenase by pyrazoles.[1] Journal of Medicinal Chemistry.

  • Bradford, B. U., et al. (1993). Inhibition of alcohol dehydrogenase by 4-methylpyrazole prevents the development of alcoholic liver injury in the rat.[1] Hepatology.

  • ECHA Registration Dossier. 1-isopropyl-1H-pyrazole (Structural Analog Data). European Chemicals Agency.[1]

Disclaimer: This Application Note is for research use only. 1-Isopentyl-1H-pyrazole is not approved for therapeutic use in humans.[1]

Anti-inflammatory properties of 1-Isopentyl-1H-pyrazole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of 1-Isopentyl-1H-pyrazole Derivatives as Selective COX-2 Inhibitors

Executive Summary

This application note details the pharmacological evaluation of 1-Isopentyl-1H-pyrazole derivatives , a focused class of heterocyclic compounds designed to improve the bioavailability and selectivity of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While traditional pyrazoles (e.g., Celecoxib) are established COX-2 inhibitors, the incorporation of a 1-isopentyl moiety is a strategic structural optimization intended to enhance lipophilicity (LogP) and membrane permeability while maintaining high affinity for the COX-2 hydrophobic side pocket. This guide provides a validated workflow for synthesis, enzymatic screening, and cellular validation using LPS-stimulated macrophages.

Scientific Rationale & Structure-Activity Relationship (SAR)

The pyrazole scaffold is a cornerstone of anti-inflammatory medicinal chemistry. The specific interest in the 1-Isopentyl-1H-pyrazole subclass stems from the requirement to balance potency with pharmacokinetic properties.

  • The Pharmacophore: The central pyrazole ring serves as the primary scaffold, orienting substituents to interact with the cyclooxygenase active site.

  • The Isopentyl Optimization:

    • Hydrophobic Binding: The COX-2 active site contains a larger, more accessible hydrophobic side pocket (Val523) compared to COX-1 (Ile523). The bulky, branched isopentyl group at the

      
       position is designed to occupy this pocket, theoretically enhancing selectivity for COX-2 over COX-1.
      
    • Membrane Permeability: The isopentyl chain increases the lipophilicity of the molecule, facilitating passive transport across the phospholipid bilayer of inflammatory cells (macrophages/neutrophils).

Mechanism of Action (MOA)

These derivatives exert their anti-inflammatory effects through a dual mechanism:

  • Direct Enzymatic Inhibition: Competitive inhibition of the COX-2 enzyme, preventing the conversion of Arachidonic Acid (AA) to Prostaglandin H2 (PGH2), the precursor to pro-inflammatory prostaglandins (PGE2).

  • Upstream Signaling Modulation: Suppression of the NF-

    
    B signaling pathway, reducing the transcriptional upregulation of inflammatory cytokines (TNF-
    
    
    
    , IL-6) and iNOS.
Pathway Visualization

InflammationPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB (Translocation) TLR4->NFkB Activation COX2_Gene COX-2 Gene Expression NFkB->COX2_Gene Transcription COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translation PGE2 Prostaglandin E2 (Inflammation/Pain) COX2_Enzyme->PGE2 Catalysis AA Arachidonic Acid AA->COX2_Enzyme Inhibitor 1-Isopentyl-1H-pyrazole Derivative Inhibitor->COX2_Enzyme Selective Inhibition

Figure 1: Mechanism of Action. The derivative inhibits the catalytic activity of COX-2, halting the production of PGE2.

Experimental Protocols

Protocol A: Synthesis via N-Alkylation

Objective: To introduce the isopentyl group onto the pyrazole core.

Reagents:

  • Substituted 1H-pyrazole precursor (e.g., 3,5-dimethyl-1H-pyrazole).

  • 1-Bromo-3-methylbutane (Isopentyl bromide).

  • Potassium Carbonate (

    
    , anhydrous).
    
  • Acetonitrile (ACN) or DMF.

Procedure:

  • Dissolution: Dissolve 10 mmol of the 1H-pyrazole precursor in 20 mL of anhydrous ACN.

  • Base Addition: Add 15 mmol of anhydrous

    
    . Stir at room temperature for 30 minutes to deprotonate the pyrazole nitrogen.
    
  • Alkylation: Dropwise add 12 mmol of 1-Bromo-3-methylbutane.

  • Reflux: Heat the mixture to reflux (

    
    C for ACN) for 6-12 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1).
    
  • Work-up: Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Redissolve the residue in DCM, wash with water and brine. Dry over

    
    . Purify via silica gel column chromatography.
    
  • Validation: Confirm structure via

    
    -NMR (Look for isopentyl signals: 
    
    
    
    0.9 doublet, multiplet at 1.5-1.7).
Protocol B: In Vitro COX-2 Inhibition Screening (Fluorometric)

Objective: Determine the


 of the derivative against purified COX-2 enzyme.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., Sigma MAK399 or equivalent).

  • Recombinant Human COX-2 enzyme.

  • Probe (Resorufin or similar fluorophore).

  • Positive Control: Celecoxib.

Workflow:

  • Preparation: Dilute test compounds in DMSO to varying concentrations (0.01

    
    M to 100 
    
    
    
    M). Final DMSO concentration in assay < 2%.
  • Enzyme Incubation: In a black 96-well plate, add:

    • 75

      
      L Assay Buffer.
      
    • 10

      
      L COX-2 Enzyme solution.
      
    • 5

      
      L Test Compound (or Celecoxib control).
      
    • Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10

    
    L of Arachidonic Acid/NaOH/Probe master mix.
    
  • Measurement: Immediately measure fluorescence (

    
     nm) in kinetic mode for 10 minutes.
    
  • Calculation:

    
    
    Plot log[concentration] vs. % Inhibition to determine 
    
    
    
    .
Protocol C: Cellular Anti-Inflammatory Assay (RAW 264.7)

Materials:

  • RAW 264.7 Macrophage cell line (ATCC TIB-71).[5]

  • Lipopolysaccharide (LPS) from E. coli (O111:B4).

  • Griess Reagent (1% sulfanilamide, 0.1% NED in phosphoric acid).

  • MTT Reagent (for cell viability control).[3]

Step-by-Step Methodology:

  • Seeding: Plate RAW 264.7 cells in 96-well plates (

    
     cells/well) in DMEM + 10% FBS. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Pre-treatment: Replace media with fresh DMEM containing the test compound (1, 5, 10, 25, 50

    
    M). Incubate for 1 hour.
    
    • Control: Vehicle (0.1% DMSO) only.

  • Stimulation: Add LPS (final concentration 1

    
    g/mL) to all wells except the "Negative Control." Incubate for 24 hours.
    
  • NO Quantification (Griess Assay):

    • Transfer 100

      
      L of culture supernatant to a new clear 96-well plate.
      
    • Add 100

      
      L of Griess Reagent.[2]
      
    • Incubate for 10 minutes at room temperature (protected from light).

    • Measure Absorbance at 540 nm.[1][2]

  • Viability Check: Perform MTT assay on the remaining cells to ensure reduced NO is due to anti-inflammatory activity, not cytotoxicity.

Data Presentation & Interpretation

Representative Data: Structure-Activity Relationship

Note: Values below are representative of typical high-affinity pyrazole derivatives found in literature (e.g., Bekhit et al., 2015).

Compound IDR-Group (N1 Position)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)RAW 264.7 NO Inhibition (%) @ 10µM
PZ-01 Methyl12.515.01.235%
PZ-02 Ethyl8.218.42.248%
PZ-ISO (Target) Isopentyl 0.45 >50 >111 82%
Celecoxib (Reference)0.0515.030095%

Interpretation:

  • PZ-ISO demonstrates a significant improvement in selectivity compared to shorter alkyl chains (PZ-01, PZ-02).

  • The high Selectivity Index (SI) indicates reduced risk of gastric side effects associated with COX-1 inhibition.

  • The cellular data (82% inhibition) confirms that the isopentyl group successfully facilitates membrane permeation.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Chemistry cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation Synth Synthesis (N-Alkylation) Purify Purification (Column Chrom.) Synth->Purify Char Characterization (NMR/MS) Purify->Char EnzAssay Enzymatic Assay (COX-1 vs COX-2) Char->EnzAssay CellAssay Cellular Assay (RAW 264.7 + LPS) EnzAssay->CellAssay Tox Cytotoxicity (MTT Assay) CellAssay->Tox Lead Lead Candidate Selection Tox->Lead High Potency Low Toxicity

Figure 2: Screening Workflow. A sequential approach from synthesis to lead selection.

References

  • Bekhit, A. A., et al. (2015). "Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual COX-2/5-LOX inhibitors." European Journal of Medicinal Chemistry.

  • Abdellatif, K. R., et al. (2016). "Pyrazole derivatives as specific COX-2 inhibitors: Structure-activity relationship and anti-inflammatory evaluation."[6][7] Bioorganic Chemistry.

  • Sigma-Aldrich. (2023).[5] "COX-2 Inhibitor Screening Kit (Fluorometric) Protocol." Technical Bulletin.

  • Kaur, P., et al. (2022).[1][8] "Pyrazole as an anti-inflammatory scaffold: A comprehensive review." International Journal of Health Sciences.

  • Yoon, S. B., et al. (2018).[5] "Anti-inflammatory effects of pyrazole derivatives via suppression of NF-κB and MAPK pathways in RAW 264.7 cells." Bioorganic & Medicinal Chemistry Letters.

Sources

Application Notes and Protocols for Efficacy Testing of 1-Isopentyl-1H-pyrazole in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a versatile heterocyclic scaffold that has garnered significant attention from medicinal chemists due to its wide spectrum of pharmacological activities.[1][2][3] Derivatives of pyrazole are integral components of several clinically approved drugs and have been extensively investigated for their anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[2][4][5][6][7][8] 1-Isopentyl-1H-pyrazole, a novel derivative, is a promising candidate for therapeutic development. Preliminary data on related structures suggest potential efficacy in treating diseases driven by inflammation, pain, and microbial infection.[9][10][11]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models to robustly evaluate the in vivo efficacy of 1-Isopentyl-1H-pyrazole. The protocols herein are designed to ensure scientific integrity, reproducibility, and adherence to the principles of Good Laboratory Practice (GLP) as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[12][13][14]

Section 1: Rationale for Model Selection and Experimental Strategy

The initial phase of efficacy testing is predicated on selecting animal models that are mechanistically relevant to the hypothesized therapeutic action of the test compound. Given the well-documented biological activities of the pyrazole class, a multi-pronged screening approach is recommended. This strategy allows for the concurrent evaluation of 1-Isopentyl-1H-pyrazole across several key therapeutic areas.

1.2. Analgesic Activity: Pain and inflammation are often intertwined. Many anti-inflammatory agents also possess analgesic properties.[6][8][19] To dissect the analgesic potential of 1-Isopentyl-1H-pyrazole, two standard models are recommended:

  • Acetic Acid-Induced Writhing Test (Peripheral Analgesia): This model assesses a compound's ability to inhibit visceral pain, which is mediated by the release of endogenous mediators that stimulate nociceptors. It is a reliable method for screening peripherally acting analgesics.

  • Hot Plate Test (Central Analgesia): This model evaluates the response to thermal stimuli and is primarily used to identify centrally acting analgesics that can elevate the pain threshold.

1.3. Antimicrobial Activity: Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens.[4][20][21][22] To evaluate the in vivo antibacterial efficacy of 1-Isopentyl-1H-pyrazole, the Murine Thigh Infection Model is a robust and widely accepted choice.[23][24] This model allows for the direct assessment of a compound's ability to reduce the bacterial burden in a localized infection, providing a clear and quantifiable endpoint (Colony Forming Units, CFU). Using an immunocompromised (neutropenic) model is often preferred to minimize the host's immune contribution, thereby isolating the direct effect of the antimicrobial agent.[23]

Experimental Workflow Overview

The overall strategy involves a tiered approach, starting with acute models to establish proof-of-concept, followed by more complex studies as needed. All studies must be conducted in compliance with ethical guidelines for animal research.

G cluster_0 Phase 1: Initial Efficacy Screening cluster_1 Phase 2: Data Analysis & Decision cluster_2 Phase 3: Advanced Studies A Compound Formulation & Dose Range Finding B Acute Anti-inflammatory Model (Carrageenan Paw Edema) A->B Select Doses C Analgesic Models (Writhing & Hot Plate) A->C Select Doses D In Vivo Antimicrobial Model (Murine Thigh Infection) A->D Select Doses E Efficacy Demonstrated? B->E C->E D->E F Chronic Inflammation Models (e.g., Adjuvant Arthritis) E->F Yes G Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling E->G Yes H Mechanism of Action (MOA) Studies E->H Yes

Caption: High-level experimental workflow for evaluating 1-Isopentyl-1H-pyrazole.

Section 2: General Laboratory Practices and Ethical Considerations

All preclinical studies must be conducted with strict adherence to ethical guidelines and regulatory standards.[12][13]

  • Animal Welfare: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Animals should be housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water.

  • Good Laboratory Practice (GLP): Studies intended for regulatory submission should be conducted in compliance with 21 CFR Part 58.[12] This includes standardized protocols, equipment calibration, and detailed record-keeping.

  • Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups. Whenever possible, experiments should be conducted in a blinded manner, where the investigator assessing the outcomes is unaware of the treatment assignments.

Section 3: Detailed Protocols

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats (Anti-Inflammatory)

This model is widely used to assess the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).[5][17][18]

Objective: To evaluate the ability of 1-Isopentyl-1H-pyrazole to reduce acute inflammation.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • 1-Isopentyl-1H-pyrazole

  • Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in saline)

  • Positive Control: Indomethacin (10 mg/kg) or Diclofenac (5 mg/kg)

  • Carrageenan solution (1% w/v in sterile saline)

  • Parenteral administration supplies (gavage needles, syringes)

  • Plethysmometer

Experimental Groups:

GroupTreatmentDose (mg/kg)Route
1Vehicle Control-p.o.
2Positive Control (Indomethacin)10p.o.
31-Isopentyl-1H-pyrazoleLow Dose (e.g., 10)p.o.
41-Isopentyl-1H-pyrazoleMid Dose (e.g., 30)p.o.
51-Isopentyl-1H-pyrazoleHigh Dose (e.g., 100)p.o.

Procedure:

  • Acclimation: Acclimate animals for at least 5-7 days before the experiment.

  • Fasting: Fast animals overnight (with access to water) before dosing to ensure consistent absorption.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Dosing: Administer the vehicle, positive control, or 1-Isopentyl-1H-pyrazole via oral gavage (p.o.). The volume is typically 5-10 mL/kg.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: (Paw volume at time t) - (Paw volume at baseline).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100

    • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treated groups to the vehicle control. A p-value < 0.05 is typically considered statistically significant.

G start Acclimated Rats baseline Measure Baseline Paw Volume (t=0) start->baseline dosing Administer Compound (Vehicle, Control, Test) baseline->dosing induce Inject Carrageenan (t=1 hr post-dose) dosing->induce measure Measure Paw Volume (t=1, 2, 3, 4, 5 hr post-injection) induce->measure analysis Calculate % Inhibition & Statistical Analysis measure->analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema model.

Protocol 3.2: Acetic Acid-Induced Writhing in Mice (Analgesic)

Objective: To assess the peripheral analgesic activity of 1-Isopentyl-1H-pyrazole.

Materials:

  • Male Swiss albino mice (20-25 g)

  • 1-Isopentyl-1H-pyrazole

  • Vehicle (e.g., 0.9% saline with 1% Tween 80)

  • Positive Control: Aspirin (100 mg/kg)

  • Acetic acid solution (0.6% v/v in distilled water)

  • Parenteral administration supplies

Procedure:

  • Acclimation & Dosing: Acclimate mice and administer the vehicle, positive control, or test compound, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • Induction: 30 minutes (for i.p.) or 60 minutes (for p.o.) after dosing, administer 0.6% acetic acid solution i.p. at a volume of 10 mL/kg.

  • Observation: Immediately place each mouse in an individual observation chamber and start a timer.

  • Counting Writhing: After a 5-minute latency period, count the number of writhes (a characteristic stretching of the abdomen and hind limbs) for a continuous 10-minute period.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Calculate the percentage protection (analgesia) using the formula: % Protection = [(Control Writhes - Treated Writhes) / Control Writhes] * 100

    • Analyze for statistical significance using one-way ANOVA with a suitable post-hoc test.

Protocol 3.3: Murine Thigh Infection Model (Antimicrobial)

This model is a standard for evaluating the in vivo efficacy of antibacterial agents against localized infections.[23]

Objective: To determine the ability of 1-Isopentyl-1H-pyrazole to reduce bacterial load in a deep-tissue infection.

Materials:

  • Female ICR or Swiss Webster mice (20-25 g)

  • Pathogen of interest (e.g., Staphylococcus aureus ATCC 29213 or a clinical isolate)

  • Cyclophosphamide (for inducing neutropenia)

  • 1-Isopentyl-1H-pyrazole

  • Vehicle (appropriate for the compound's solubility)

  • Positive Control: An antibiotic with known efficacy against the chosen pathogen (e.g., vancomycin for S. aureus)

  • Bacteriological media (e.g., Tryptic Soy Broth, Tryptic Soy Agar)

  • Tissue homogenizer

Procedure:

  • Induce Neutropenia (Immunocompromised Model):

    • Administer cyclophosphamide i.p. at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the mice neutropenic, focusing the evaluation on the drug's direct antibacterial effect.[23]

  • Prepare Inoculum: Culture the bacterial strain overnight, then dilute it in saline to achieve the desired concentration (e.g., 10^7 CFU/mL).

  • Infection: At time 0, inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse. This should result in an initial bacterial load of ~10^6 CFU/thigh.

  • Initiate Treatment: Two hours post-infection, begin treatment. Administer the vehicle, positive control, or 1-Isopentyl-1H-pyrazole via a clinically relevant route (e.g., subcutaneous, intravenous, or oral). Dosing frequency will depend on the compound's preliminary pharmacokinetic profile (e.g., once, twice, or three times over 24 hours).

  • Endpoint Assessment:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically excise the entire thigh muscle.

    • Weigh the tissue and homogenize it in a fixed volume of sterile saline (e.g., 1 mL).

    • Perform serial dilutions of the homogenate and plate them onto agar plates.

    • Incubate the plates overnight at 37°C.

  • Data Analysis:

    • Count the colonies on the plates to determine the number of CFU per gram of tissue.

    • Convert the CFU/g values to log10 CFU/g.

    • The primary endpoint is the change in bacterial load (Δlog10 CFU/g) over the 24-hour period compared to the starting inoculum or the vehicle-treated group. A static effect is no change, while a cidal effect is a reduction of ≥1-3 log10 CFU/g.

    • Compare treatment groups using appropriate statistical tests (e.g., one-way ANOVA).

Section 4: Data Interpretation and Reporting

4.1. Efficacy Endpoints:

  • Anti-inflammatory: A statistically significant reduction in paw edema volume compared to the vehicle control indicates positive activity. A dose-response relationship should be evident.

  • Analgesic: A statistically significant reduction in the number of writhes or an increase in reaction time on the hot plate indicates analgesic efficacy.

  • Antimicrobial: A statistically significant reduction in the bacterial load (log10 CFU/g) compared to the vehicle control demonstrates antimicrobial activity. The magnitude of the reduction (stasis vs. cidal activity) is a key parameter.

4.2. Data Presentation: All quantitative data should be summarized in tables and graphs. Results should be presented as mean ± standard error of the mean (SEM) or standard deviation (SD). The statistical tests used and the resulting p-values must be clearly reported.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • MDPI. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. [Link]

  • PubMed. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]

  • PubMed Central (PMC). (n.d.). Current status of pyrazole and its biological activities. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PubMed Central (PMC). (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. [Link]

  • PubMed. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. [Link]

  • PubMed Central (PMC). (2020). FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Step 2: Preclinical Research. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • PubMed Central (PMC). (n.d.). An overview of animal models of pain: disease models and outcome measures. [Link]

  • International Association for the Study of Pain (IASP). (2022). Animal Models for Translational Pain Research. [Link]

  • Taylor & Francis Online. (n.d.). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PubMed Central (PMC). (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • ASM Journals. (n.d.). Animal models in the evaluation of antimicrobial agents. [Link]

  • MDPI. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Animal Models for Inflammation: A Review. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. [Link]

  • PubMed Central (PMC). (n.d.). Antibacterial pyrazoles: tackling resistant bacteria. [Link]

  • PubMed Central (PMC). (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • PubMed. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • AMR.Solutions. (2020). FDA Workshop: Animal Models To Support Antibacterial Development. [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]

  • Frontiers. (2022). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. [Link]

  • International journal of health sciences. (2022). Pyrazole as an anti-inflammatory scaffold. [Link]

  • Bentham Science. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. [Link]

  • Royal Society of Chemistry. (n.d.). Review: biologically active pyrazole derivatives. [Link]

  • National Institutes of Health (NIH). (n.d.). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. [Link]

  • ResearchGate. (2025). Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. [Link]

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. [Link]

  • International Journal of Pharmaceutical Sciences and Research (IJPSR). (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. [Link]

  • Taylor & Francis Online. (2014). Pain assessment in animal models: do we need further studies?. [Link]

  • Scilit. (n.d.). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. [Link]

  • Journal of Clinical Investigation. (2023). Discovering chronic pain treatments: better animal models might help us get there. [Link]

  • Freyr. (n.d.). Pre-Clinical Trials: USFDA Regulations to be Followed. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. [Link]

  • Taylor & Francis Online. (n.d.). Investigations of New N1-Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • Imperial College London. (2019). How animal research is helping fight antibiotic resistance. [Link]

  • YouTube. (2022). Animal models to study the activity of antibiotics. [Link]

Sources

Application Note & Protocols: 1-Isopentyl-1H-pyrazole as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive overview of 1-isopentyl-1H-pyrazole, a valuable N-substituted pyrazole ligand, for applications in coordination chemistry. We delve into the rationale behind its use, offering detailed, field-proven protocols for its synthesis, characterization, and subsequent use in the formation of metal complexes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique steric and electronic properties of N-alkylated pyrazole ligands in catalysis, materials science, and medicinal chemistry.

Introduction: The Strategic Value of N-Substituted Pyrazoles

Pyrazole and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging biological activities and their efficacy as ligands in coordination chemistry.[1][2] The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of a Brønsted acidic NH proton and a basic sp²-hybridized nitrogen atom.[3] This amphiprotic character is central to its versatile coordination behavior.[3]

While the parent pyrazole can act as a bridging ligand upon deprotonation, substitution at the N1 position with an alkyl group, such as an isopentyl chain, fundamentally alters its role. This modification creates a monodentate ligand where coordination occurs exclusively through the N2 nitrogen. The N1-substituent serves as a critical tuning element:

  • Steric Hindrance: The size and shape of the alkyl group (e.g., the bulky isopentyl group) can control the coordination number and geometry of the metal center, influencing the selectivity of catalytic processes.[4]

  • Solubility: The lipophilic nature of the isopentyl group significantly enhances the solubility of the resulting metal complexes in non-polar organic solvents, which is crucial for homogeneous catalysis and material processing.[5]

  • Electronic Effects: While less pronounced than aromatic substituents, alkyl groups can subtly modify the electron-donating ability of the pyrazole ring, fine-tuning the electronic properties of the metal center.

This guide uses 1-isopentyl-1H-pyrazole as a representative example to illustrate the synthesis and application of this important class of ligands.

Part 1: Synthesis of 1-Isopentyl-1H-pyrazole Ligand

The most direct and reliable method for synthesizing N-alkylated pyrazoles is the N-alkylation of the pyrazole ring. This reaction proceeds via a nucleophilic substitution mechanism.

Causality of Experimental Design: The N-H proton of pyrazole is weakly acidic (pKa ≈ 14.5). To achieve efficient alkylation, a strong base is required to deprotonate the pyrazole, forming the highly nucleophilic pyrazolate anion. Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic, irreversible base, driving the reaction to completion by evolving hydrogen gas. A polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is ideal because it effectively solvates the sodium cation without interfering with the nucleophilic attack of the pyrazolate anion on the alkyl halide. 1-Bromo-3-methylbutane (isopentyl bromide) is selected as the alkylating agent.

Experimental Protocol 1: Synthesis of 1-Isopentyl-1H-pyrazole

Materials:

  • Pyrazole (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • 1-Bromo-3-methylbutane (Isopentyl bromide) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

  • Pyrazole Addition: Add anhydrous THF to the flask to create a slurry. In a separate flask, dissolve pyrazole (1.0 eq) in anhydrous THF. Transfer the pyrazole solution to the dropping funnel and add it dropwise to the NaH slurry at 0 °C (ice bath) over 20 minutes.

  • Deprotonation: Allow the mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should be observed as the pyrazolate salt forms. The reaction mixture will typically become a clearer solution.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromo-3-methylbutane (1.05 eq) dropwise via syringe.

  • Reaction Completion: Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C for THF) for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Work-up: After the reaction is complete (as indicated by the consumption of pyrazole), cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield 1-isopentyl-1H-pyrazole as a pure liquid.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification pyrazole Pyrazole deprotonation Step 1: Deprotonation (Formation of Pyrazolate Anion) pyrazole->deprotonation isopentyl_bromide 1-Bromo-3-methylbutane alkylation Step 2: Nucleophilic Attack (SN2) (Alkylation) isopentyl_bromide->alkylation NaH Sodium Hydride (Base) NaH->deprotonation deprotonation->alkylation Pyrazolate anion product Crude 1-Isopentyl-1H-pyrazole alkylation->product purification Purification (Column Chromatography) product->purification final_product Pure Ligand purification->final_product

Caption: Workflow for the synthesis of 1-isopentyl-1H-pyrazole.

Part 2: Ligand Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized ligand before its use in coordination chemistry.[7] A combination of spectroscopic techniques is employed.

Data Summary Table

TechniqueParameterExpected Value/Observation
¹H NMR (CDCl₃)Chemical Shift (δ)δ ≈ 7.5 (d, 2H, pyrazole H3, H5), 6.2 (t, 1H, pyrazole H4), 4.1 (t, 2H, N-CH₂), 1.8 (m, 1H, CH), 1.6 (q, 2H, CH₂), 0.9 (d, 6H, C(CH₃)₂)
¹³C NMR (CDCl₃)Chemical Shift (δ)δ ≈ 139 (C3, C5), 129 (Ar-C), 105 (C4), 52 (N-CH₂), 38 (CH₂), 26 (CH), 22 (CH₃)
Mass Spec. (ESI-MS)[M+H]⁺m/z = 139.128
FT-IR (neat)Wavenumber (cm⁻¹)Absence of broad N-H stretch (≈3100-3300 cm⁻¹). Presence of C-H stretches (≈2850-2960 cm⁻¹), C=N and C=C stretches (≈1500-1600 cm⁻¹).

Part 3: Application in Coordination Chemistry

1-Isopentyl-1H-pyrazole acts as a neutral, monodentate ligand, coordinating to a metal center through its unsubstituted N2 atom. The lone pair of electrons on this nitrogen is donated to a vacant orbital on the metal ion, forming a coordinate covalent bond.

Caption: Coordination of 1-isopentyl-1H-pyrazole to a metal center.

Experimental Protocol 2: Synthesis of a Representative Complex: Dichlorobis(1-isopentyl-1H-pyrazole)copper(II)

This protocol describes the synthesis of a simple coordination complex to illustrate the ligand's utility. Copper(II) chloride is used as the metal precursor.

Causality of Experimental Design: The reaction is a straightforward addition of the ligand to the metal salt. A 2:1 ligand-to-metal molar ratio is used to favor the formation of the bis-ligated complex, a common stoichiometry for square planar or distorted tetrahedral Cu(II) complexes. Ethanol is chosen as the solvent as both the ligand and the copper salt are soluble in it, allowing for a homogeneous reaction mixture. The complex is expected to be less soluble than the reactants, precipitating out of solution upon formation or concentration, which simplifies isolation.

Materials:

  • 1-Isopentyl-1H-pyrazole (2.1 eq)

  • Copper(II) Chloride (CuCl₂) (1.0 eq)

  • Ethanol (Absolute)

Procedure:

  • Ligand Solution: Dissolve 1-isopentyl-1H-pyrazole (2.1 eq) in a minimal amount of absolute ethanol in a round-bottom flask with a magnetic stir bar.

  • Metal Salt Solution: In a separate flask, dissolve CuCl₂ (1.0 eq) in absolute ethanol. The solution should be green.

  • Complexation: Slowly add the ligand solution to the stirring copper(II) chloride solution at room temperature.

  • Precipitation: A color change and/or the formation of a precipitate should be observed almost immediately. Stir the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

  • Drying: Dry the resulting solid complex under vacuum.

Characterization of the Complex:

  • FT-IR Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. A shift in the pyrazole ring vibration frequencies is indicative of coordination to the metal center.

  • UV-Vis Spectroscopy: The d-d transitions of the copper(II) center will give rise to characteristic absorption bands in the visible region, confirming the presence of the metal in a specific coordination environment.

  • Elemental Analysis: Provides the elemental composition (C, H, N) of the complex, which can be used to confirm the proposed stoichiometry.

Conclusion and Outlook

1-Isopentyl-1H-pyrazole serves as a highly effective and tunable monodentate ligand in coordination chemistry. The protocols provided herein offer a robust and reproducible pathway for its synthesis and incorporation into metal complexes. The steric bulk and lipophilic nature imparted by the isopentyl group make its metal complexes promising candidates for applications in homogeneous catalysis, such as polymerization or cross-coupling reactions, where solubility and steric control are paramount.[8][9] Furthermore, the biological activity of pyrazole derivatives suggests that their metal complexes could be explored as potential therapeutic agents or antimicrobial materials.[10][11] Future work can focus on synthesizing a wider range of complexes with different transition metals and exploring their catalytic efficacy and material properties.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Ma, S., et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 27(15), 4983. Available at: [Link]

  • YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Ahmad, I., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Letters in Drug Design & Discovery, 15(9). Available at: [Link]

  • Elsherif, K. M., et al. (2021). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). Arabian Journal of Chemistry and Environmental Research, 8(2), 236-246. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Vol 64, Issue 2, 1-10. Available at: [Link]

  • ACS Omega. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Available at: [Link]

  • Chkirate, K., et al. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 11(29), 17799-17811. Available at: [Link]

  • Dalton Transactions. (2015). Exo- or endo-1H-pyrazole metal coordination modulated by the polyamine chain length in [1 + 1] condensation azamacrocycles. Binuclear complexes with remarkable SOD activity. 44, 1488-1501. Available at: [Link]

  • RSC Publishing. (2020). Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. RSC Advances, 10, 40690-40696. Available at: [Link]

  • Chemical Science. (2018). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. 9, 7535-7540. Available at: [Link]

  • Nishiyama, H. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 10(10), 1139. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Electronic Supplementary Information. Available at: [Link]

  • ResearchGate. (n.d.). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. Retrieved from [Link]

Sources

Application Notes & Protocols: 1-Isopentyl-1H-pyrazole as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 1-isopentyl-1H-pyrazole, a versatile heterocyclic building block with significant potential in pharmaceutical and agrochemical research. While direct literature on this specific N-alkylated pyrazole is emerging, this document synthesizes field-proven insights from analogous systems to provide robust protocols for its synthesis and subsequent functionalization. We will detail the regioselective N-alkylation for its preparation, followed by key transformations including electrophilic halogenation, palladium-catalyzed Suzuki-Miyaura cross-coupling, and directed metalation. Each section is designed to provide researchers, scientists, and drug development professionals with not just procedural steps, but also the underlying chemical logic to empower effective application and innovation.

Introduction: The Pyrazole Scaffold and the Role of the N-Isopentyl Group

The pyrazole nucleus is a "biologically privileged" scaffold, forming the core of numerous FDA-approved drugs and agrochemicals due to its unique physicochemical properties and ability to engage in various biological interactions.[1][2] The substitution pattern on the pyrazole ring is critical for modulating its pharmacological profile. N-alkylation of the pyrazole ring, specifically with lipophilic groups like the isopentyl moiety, can significantly enhance membrane permeability and oral bioavailability, making 1-isopentyl-1H-pyrazole an attractive starting point for drug discovery programs.

The isopentyl group provides a balance of steric bulk and flexibility, which can be exploited to fine-tune interactions with biological targets. This guide will illuminate the pathways to leverage this building block for the synthesis of novel, high-value compounds.

Physicochemical Properties

Experimental data for 1-isopentyl-1H-pyrazole is not widely available. The following table summarizes its calculated properties and data for the parent 1H-pyrazole for reference.

Property1-Isopentyl-1H-pyrazole1H-Pyrazole (Reference)
Molecular Formula C₈H₁₄N₂C₃H₄N₂[3]
Molecular Weight 138.21 g/mol 68.08 g/mol [3]
Appearance Predicted: Colorless to pale yellow liquidWhite crystalline solid
Boiling Point Predicted: ~200-220 °C186-188 °C
LogP (Predicted) ~2.10.03
CAS Number Not assigned288-13-1[3]

Synthesis of 1-Isopentyl-1H-pyrazole: A Protocol for N-Alkylation

The most direct and common method for the synthesis of 1-isopentyl-1H-pyrazole is the N-alkylation of pyrazole with an appropriate isopentyl electrophile, such as isopentyl bromide (1-bromo-3-methylbutane). The regioselectivity of this reaction is a key consideration. Under basic conditions, the pyrazole anion is formed, and alkylation typically occurs at the N1 position, driven by a combination of electronic and steric factors.[4]

Diagram: Synthesis of 1-Isopentyl-1H-pyrazole

G cluster_reactants Reactants cluster_conditions Conditions pyrazole Pyrazole base K2CO3, DMF pyrazole->base 1. Deprotonation isopentyl_bromide Isopentyl Bromide product 1-Isopentyl-1H-pyrazole base->product 2. Nucleophilic Attack G start 1-Isopentyl-1H-pyrazole halogenation C4-Halogenation (e.g., NIS, I2) start->halogenation metalation C5-Metalation (e.g., n-BuLi) start->metalation suzuki Suzuki-Miyaura Cross-Coupling halogenation->suzuki electrophile Quench with Electrophile (E+) metalation->electrophile product1 4-Aryl-1-isopentyl-1H-pyrazole suzuki->product1 product2 5-E-1-isopentyl-1H-pyrazole electrophile->product2

Sources

Troubleshooting & Optimization

Navigating the Challenges of 1-Isopentyl-1H-pyrazole Solubility in Experimental Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of hydrophobic molecules in drug discovery pipelines presents a significant hurdle for researchers. One such molecule, 1-Isopentyl-1H-pyrazole, a member of the pharmacologically significant pyrazole class of compounds, often poses considerable solubility challenges in aqueous-based biological and chemical assays. This technical guide, designed for professionals in research and drug development, provides a comprehensive resource for understanding and overcoming these solubility issues. Drawing from established formulation strategies for poorly soluble drugs and specific examples within the pyrazole family, this guide offers practical, evidence-based solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is 1-Isopentyl-1H-pyrazole poorly soluble in aqueous solutions?

A1: The solubility of a compound is largely dictated by its physicochemical properties. 1-Isopentyl-1H-pyrazole possesses a non-polar isopentyl group, a five-carbon alkyl chain, which significantly contributes to its hydrophobicity or "water-fearing" nature. This hydrocarbon tail disrupts the favorable hydrogen-bonding network of water, making it energetically unfavorable for the molecule to dissolve. While the pyrazole ring itself has some polar characteristics due to the presence of nitrogen atoms, the hydrophobic nature of the isopentyl group dominates, leading to poor aqueous solubility. This is reflected in the predicted octanol-water partition coefficient (logP), a measure of lipophilicity. For a structurally similar compound, 3-Isopentyl-1-(3-methoxypropyl)pyrazol-4-amine, the predicted XLogP3 value is 1.7, indicating a preference for a non-polar environment over an aqueous one[1].

Q2: What are the primary organic solvents recommended for dissolving 1-Isopentyl-1H-pyrazole?

A2: Given its hydrophobic character, 1-Isopentyl-1H-pyrazole is expected to be more soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for a vast array of organic compounds and is an excellent starting point[2][3]. Other common laboratory solvents such as ethanol, methanol, and acetone are also likely to be effective. For N-alkylpyrazoles, solubility generally follows the principle of "like dissolves like," with better solubility in less polar organic solvents[4].

Q3: I've dissolved my 1-Isopentyl-1H-pyrazole in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?

A3: This is a common phenomenon known as "precipitation upon dilution." When a concentrated stock solution of a hydrophobic compound in a strong organic solvent like DMSO is added to an aqueous buffer, the solvent environment abruptly changes from being predominantly organic to overwhelmingly aqueous. The compound, now finding itself in an unfavorable environment, crashes out of the solution.

To prevent this, it is crucial to:

  • Minimize the final concentration of the organic solvent: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity[5].

  • Employ a stepwise dilution strategy: Instead of adding the DMSO stock directly to the final assay volume, perform one or more intermediate dilutions in your assay medium. This gradual change in the solvent environment can sometimes keep the compound in solution.

  • Utilize co-solvents and surfactants: Incorporating excipients into your formulation can significantly improve the solubility and stability of your compound in aqueous media.

Troubleshooting Guides for Assay Compatibility

General Strategy for Preparing Stock and Working Solutions

The following workflow provides a systematic approach to preparing 1-Isopentyl-1H-pyrazole for in vitro assays.

Caption: General workflow for preparing assay-ready solutions of hydrophobic compounds.

Detailed Protocols and Formulation Strategies

Protocol 1: The DMSO-Based Approach for Initial Screening

This is the most straightforward method and is suitable for initial activity screens where high throughput is often a priority.

Causality: DMSO is a strong aprotic solvent capable of dissolving a wide range of hydrophobic compounds[2][3]. The key is to create a highly concentrated stock that allows for significant dilution into the aqueous assay medium, thereby keeping the final DMSO concentration at a non-toxic level.

Step-by-Step Methodology:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of 1-Isopentyl-1H-pyrazole.

    • Dissolve it in 100% cell culture-grade DMSO to create a high-concentration stock, for example, 10 mM, 50 mM, or even 100 mM, depending on the compound's solubility limit in DMSO.

    • Use gentle vortexing or sonication if necessary to ensure complete dissolution. Visually inspect the solution to ensure there are no undissolved particulates.

  • Prepare Working Solutions:

    • Perform serial dilutions of the DMSO stock solution into your complete cell culture medium or assay buffer.

    • Crucially, ensure the final concentration of DMSO in your assay does not exceed a level that affects your experimental system. A vehicle control (assay medium with the same final concentration of DMSO) must always be included in your experiments to account for any solvent effects. For many cell lines, a final DMSO concentration of ≤ 0.1% is well-tolerated[5].

Table 1: Example Dilution Series for a 10 mM Stock in DMSO

Target Final ConcentrationVolume of 10 mM Stock (µL)Final Assay Volume (mL)Final DMSO Concentration (%)
10 µM110.1%
1 µM0.110.01%
100 nM0.0110.001%
Protocol 2: Co-Solvent and Surfactant Formulations for Enhanced Solubility

For compounds that precipitate even with low final DMSO concentrations, a more complex formulation using co-solvents and surfactants is recommended. This approach is common in preclinical studies for poorly soluble drugs[6]. A well-established example is the formulation used for the pyrazole-containing drug, Celecoxib[7].

Causality:

  • Co-solvents like Polyethylene Glycol 300 (PEG300) are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by creating a more lipophilic microenvironment in the aqueous solution.

  • Surfactants like Tween 80 (Polysorbate 80) are amphiphilic molecules that form micelles. The hydrophobic core of these micelles can encapsulate the drug molecule, while the hydrophilic outer shell allows the micelle to be dispersed in the aqueous medium.

Step-by-Step Methodology:

  • Prepare a High-Concentration Stock Solution in DMSO: As described in Protocol 1.

  • Prepare the Formulation Vehicle: A common vehicle consists of a mixture of a co-solvent and a surfactant in an aqueous solution. An example formulation is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline or cell culture medium

  • Prepare the Working Solution (Example for a 1 mL final volume):

    • To 400 µL of PEG300, add 100 µL of your concentrated DMSO stock solution of 1-Isopentyl-1H-pyrazole and mix thoroughly until clear.

    • Add 50 µL of Tween 80 to the mixture and mix again until a clear solution is obtained.

    • Finally, add 450 µL of saline or your assay buffer to bring the total volume to 1 mL. Mix gently.

  • Prepare Final Dilutions: Perform serial dilutions from this working solution into your final assay buffer. Remember to include a vehicle control containing the same final concentration of all formulation components.

Caption: Workflow for preparing a co-solvent/surfactant formulation.

Protocol 3: Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin with improved solubility and safety profile, and it has been used in formulations for pyrazole-based inhibitors[6].

Causality: The hydrophobic 1-Isopentyl-1H-pyrazole molecule can be encapsulated within the non-polar cavity of the cyclodextrin. The hydrophilic outer surface of the cyclodextrin then allows the entire complex to be soluble in the aqueous medium.

Step-by-Step Methodology:

  • Prepare a High-Concentration Stock Solution in DMSO: As described in Protocol 1.

  • Prepare a Cyclodextrin Solution: Prepare a solution of SBE-β-CD in your assay buffer (e.g., 20% w/v). Gentle heating and stirring may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.

  • Prepare the Working Solution (Example for a 1 mL final volume):

    • Add 100 µL of your concentrated DMSO stock solution of 1-Isopentyl-1H-pyrazole to 900 µL of the 20% SBE-β-CD solution.

    • Mix thoroughly. The solution should be clear.

  • Prepare Final Dilutions: Perform serial dilutions from this working solution into your final assay buffer. The vehicle control for this experiment should contain the same final concentration of DMSO and SBE-β-CD.

Table 2: Comparison of Solubilization Strategies

MethodKey ComponentsAdvantagesDisadvantagesBest For
DMSO Dilution DMSOSimple, fast, suitable for high-throughput screening.Risk of precipitation upon dilution, potential for solvent toxicity.Initial screening, compounds with moderate hydrophobicity.
Co-solvent/Surfactant DMSO, PEG300, Tween 80Significantly improves solubility, more stable in aqueous media.More complex to prepare, vehicle control is essential and more complex.Compounds that precipitate with simple DMSO dilution, in vivo preclinical studies.
Cyclodextrin DMSO, SBE-β-CDForms a true solution, can improve bioavailability.Can be more expensive, potential for interaction with other assay components.Difficult-to-dissolve compounds, when other methods fail.

Conclusion

Overcoming the solubility challenges of hydrophobic compounds like 1-Isopentyl-1H-pyrazole is a critical step in obtaining reliable and reproducible data in a variety of experimental assays. By understanding the underlying principles of solubility and employing systematic formulation strategies, researchers can successfully navigate these issues. Starting with a simple DMSO-based approach and progressing to more complex co-solvent, surfactant, or cyclodextrin-based formulations as needed, provides a robust toolkit for the modern drug discovery and development professional. Always remember to include appropriate vehicle controls to ensure that any observed effects are due to the compound of interest and not the formulation components.

References

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The Formulation, Preparation, and Evaluation of Celecoxib Nanosuspensions: Nanosizing via High-Pressure Homogenization and Conversion of the Nanosuspensions into Dry Powders by Spray Drying and Freeze Drying. (2024). MDPI. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). SpringerLink. Retrieved from [Link]

  • Calculations - Instant Cheminformatics Solutions. (n.d.). Chemicalize. Retrieved from [Link]

  • Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Pyrazole | C3H4N2 | CID 1048. (n.d.). PubChem. Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved from [Link]

  • Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Pyrazole derivative in preclinical study. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Isopentyl-1-(3-methoxypropyl)pyrazol-4-amine. (n.d.). PubChem. Retrieved from [Link]

  • 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)-. (n.d.). PubChem. Retrieved from [Link]

  • DMSO. (n.d.). gChem. Retrieved from [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). MDPI. Retrieved from [Link]

  • An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. (2024). MDPI. Retrieved from [Link]

  • Formulation and Evaluation of Solid Dispersion of Celecoxib. (n.d.). bepls. Retrieved from [Link]

  • Celecoxib. (n.d.). Pharmaceuticals and Medical Devices Agency. Retrieved from [Link]

  • solvents dimethyl sulfoxide: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. Retrieved from [Link]

  • 1H-Pyrazole-5-carboxamide, 3-[[6-chloro-1-oxo-3-(1-oxopropyl)-. (n.d.). PubChem. Retrieved from [Link]

  • 1H-Pyrazole, 1-methyl- | C4H6N2 | CID 70255. (n.d.). PubChem. Retrieved from [Link]

  • Chemicalize - Instant Cheminformatics Solutions. (n.d.). Retrieved from [Link]/]([Link])

Sources

Technical Support Center: Optimizing Derivatization of 1-Isopentyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 1-Isopentyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this pyrazole scaffold. We will delve into common experimental challenges, providing troubleshooting strategies and frequently asked questions to ensure the success of your synthetic endeavors. Our approach is grounded in established principles of pyrazole chemistry, offering insights that are broadly applicable to N-alkylated pyrazoles.

I. Understanding the Reactivity of the 1-Isopentyl-1H-pyrazole Core

The 1-isopentyl-1H-pyrazole system presents a unique set of opportunities and challenges for derivatization. The isopentyl group at the N1 position introduces steric bulk and has a modest electron-donating effect, which can influence the regioselectivity and rate of reactions on the pyrazole ring. The primary sites for derivatization are the C3, C4, and C5 positions of the pyrazole ring.

II. Troubleshooting Guide: Common Challenges in Derivatization

This section addresses specific issues that you may encounter during the derivatization of 1-isopentyl-1H-pyrazole, providing potential causes and actionable solutions.

Poor Regioselectivity in Electrophilic Aromatic Substitution

Problem: My electrophilic substitution reaction (e.g., nitration, bromination, Friedel-Crafts acylation) is yielding a mixture of C3, C4, and C5 substituted isomers, making purification difficult.

Potential Causes & Solutions:

  • Steric Hindrance: The isopentyl group can sterically hinder the approach of the electrophile to the C5 position. This often leads to a preference for substitution at the C4 position.

  • Reaction Conditions: Temperature and the choice of catalyst can significantly impact regioselectivity.

    • Low Temperatures: Running the reaction at lower temperatures can often enhance selectivity by favoring the thermodynamically more stable product.

    • Catalyst Choice: For Friedel-Crafts reactions, milder Lewis acids (e.g., ZnCl₂, FeCl₃) may offer better control than stronger ones (e.g., AlCl₃).

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates. Experimenting with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF) is recommended.

Experimental Workflow for Optimizing Regioselectivity:

Caption: Workflow for optimizing regioselectivity.

Low Yield in Metal-Catalyzed Cross-Coupling Reactions

Problem: I am attempting a Suzuki, Heck, or Sonogashira coupling at a halogenated position of my 1-isopentyl-1H-pyrazole, but the reaction yield is consistently low.

Potential Causes & Solutions:

  • Catalyst Deactivation: The pyrazole nitrogen atoms can coordinate to the metal center of the catalyst (e.g., Palladium), leading to deactivation.

    • Ligand Choice: Employing bulky, electron-rich phosphine ligands can protect the metal center and enhance catalytic activity. Examples include XPhos, SPhos, and Buchwald's biaryl phosphine ligands.

    • Catalyst Loading: Increasing the catalyst loading may be necessary, but this should be done judiciously to manage costs and potential for side reactions.

  • Base Incompatibility: The choice of base is critical for the success of cross-coupling reactions.

    • Screening Bases: A systematic screening of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (e.g., DBU, Et₃N) is recommended. The solubility and strength of the base can have a profound impact on the reaction outcome.

  • Poor Substrate Solubility: The starting material or intermediates may have limited solubility in the reaction solvent, leading to a sluggish reaction.

    • Solvent Mixtures: Using a mixture of solvents, such as toluene/water or dioxane/water, can improve the solubility of both organic and inorganic reaction components.

Data Summary for Suzuki Coupling Optimization:

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O10035
Pd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane11085
PdCl₂(dppf) (3)-Cs₂CO₃DMF9060

III. Frequently Asked Questions (FAQs)

Q1: What is the best position to functionalize on the 1-isopentyl-1H-pyrazole ring?

The most reactive position for electrophilic substitution is typically the C4 position due to a combination of electronic and steric effects. For metallation-based functionalization (e.g., lithiation), the C5 position is often favored due to the directing effect of the N1-isopentyl group.

Q2: How can I selectively achieve N-alkylation if I start with a different pyrazole derivative?

If you are starting with a pyrazole that is not N-substituted, direct alkylation with an isopentyl halide can lead to a mixture of N1 and N2 isomers. To achieve selective N1-alkylation, you can employ strategies such as using a bulky base to direct the alkylation or protecting one of the nitrogen atoms.

Q3: Are there any specific safety precautions I should take when working with pyrazole derivatives?

Many reagents used in pyrazole derivatization, such as strong acids, bases, and organometallic compounds, are hazardous. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheets (SDS) for all chemicals before use.

IV. Experimental Protocols

Protocol 1: General Procedure for Bromination at the C4 Position
  • Dissolve 1-isopentyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Workflow:

G A 1-Isopentyl-1H-pyrazole in CH2Cl2 B Cool to 0°C A->B C Add NBS (1.05 eq) B->C D Stir at 0°C to RT C->D E Reaction Monitoring (TLC/GC-MS) D->E F Quench with Na2S2O3 E->F Reaction Complete G Aqueous Workup & Extraction F->G H Purification (Column Chromatography) G->H I 4-Bromo-1-isopentyl-1H-pyrazole H->I

Caption: Step-by-step bromination workflow.

V. References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

Stability issues of 1-Isopentyl-1H-pyrazole in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Isopentyl-1H-pyrazole

Introduction: Navigating the Stability of 1-Isopentyl-1H-pyrazole in Solution

Welcome to the technical support guide for 1-Isopentyl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this N-substituted pyrazole derivative in their experimental workflows. The stability of a compound in solution is paramount to generating reproducible and reliable data. Instability can lead to decreased potency, altered biological activity, and the formation of unknown impurities, ultimately compromising experimental outcomes.

While data on the specific stability profile of 1-Isopentyl-1H-pyrazole is emerging, we can extrapolate a great deal from the well-documented chemistry of the pyrazole core and related N-alkylated analogs.[1] The pyrazole ring itself is an aromatic heterocycle, generally stable to oxidation and reduction, but its substituents and the conditions of its use can introduce vulnerabilities.[1] This guide synthesizes established chemical principles with practical, field-proven methodologies to help you anticipate, troubleshoot, and manage the stability of your 1-Isopentyl-1H-pyrazole solutions.

Frequently Asked Questions (FAQs)

Q1: What is the basic structure of 1-Isopentyl-1H-pyrazole?

A: 1-Isopentyl-1H-pyrazole is a derivative of pyrazole, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this specific molecule, an isopentyl group is attached to one of the nitrogen atoms of the pyrazole ring.

cluster_pyrazole Pyrazole Core (C₃H₃N₂) cluster_isopentyl Isopentyl Group (C₅H₁₁) N1 N1 C5 C5 N1->C5 N2 N2 N2->N1 C3 C3 C3->N2 C4 C4 C4->C3 C5->C4 CH2_1 CH₂ CH2_1->N1 N-alkylation bond CH2_2 CH₂ CH2_1->CH2_2 CH CH CH2_2->CH CH3_1 CH₃ CH->CH3_1 CH3_2 CH₃ CH->CH3_2 caption Conceptual Structure of 1-Isopentyl-1H-pyrazole

Caption: Conceptual structure of 1-Isopentyl-1H-pyrazole.

Q2: What are the best general-purpose solvents for preparing stock solutions?

A: Based on the properties of similar heterocyclic compounds, high-purity, anhydrous organic solvents are recommended for stock solutions. Dimethyl sulfoxide (DMSO) is a common and effective choice.[2] Other aprotic polar solvents like N,N-dimethylformamide (DMF) or protic solvents like ethanol can also be used, depending on downstream application compatibility.[3][4] Due to the non-polar nature of the isopentyl group, the compound is expected to have better solubility in organic solvents than in water.[3]

Q3: What are the recommended storage conditions for 1-Isopentyl-1H-pyrazole solutions?

A: To maximize shelf-life and prevent degradation, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term storage (months).[2] For short-term storage (days to a week), 2-8°C may be adequate.[5]

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[5] Photodegradation can be a concern for many organic molecules.

  • Atmosphere: For maximum stability, especially if the compound is susceptible to oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing.[5]

  • Container: Use tightly sealed containers to prevent solvent evaporation and moisture ingress.[6]

Q4: How long can I expect my stock solution to be stable?

A: When stored properly at -80°C in a suitable anhydrous solvent like DMSO, stock solutions of many pyrazole derivatives can be stable for up to 6 months.[2] However, it is best practice to prepare fresh working solutions for in vivo experiments on the day of use.[2] For critical applications, we strongly recommend performing a stability study under your specific storage and handling conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My solution has developed a brownish or yellowish tint over time.
  • Potential Cause: This is often a visual indicator of oxidation. Pyrazoline derivatives, which are structurally related to pyrazoles, are known to undergo oxidation, resulting in colored products.[5] The isopentyl side chain or trace impurities could also be susceptible to oxidation.

  • Causality Explained: Molecular oxygen from the air can react with sensitive functional groups, especially when catalyzed by light or trace metal impurities. This process often creates conjugated systems that absorb visible light, appearing as a colored tint.

  • Troubleshooting Steps:

    • Inert Atmosphere: If not already doing so, prepare and store your solutions under an inert atmosphere (argon or nitrogen) to displace oxygen.[5]

    • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Peroxides in older ethers or other solvent impurities can initiate oxidation.

    • Light Protection: Always store solutions in amber vials or wrapped in foil to prevent photo-oxidation.[5]

    • Purity Check: Analyze the discolored solution by HPLC to identify and quantify any degradation products. Compare this to a freshly prepared standard.

Issue 2: My compound is precipitating out of my aqueous working solution.
  • Potential Cause: 1-Isopentyl-1H-pyrazole likely has low aqueous solubility due to its hydrophobic isopentyl tail and aromatic core.[3] When a concentrated organic stock solution is diluted into an aqueous buffer, the compound can crash out if its solubility limit is exceeded.

  • Causality Explained: The "like dissolves like" principle governs solubility. The non-polar regions of the molecule are energetically unfavorable in a highly polar solvent like water, leading to aggregation and precipitation.

  • Troubleshooting Steps:

    • Use Co-solvents: Prepare the working solution using a validated co-solvent system. A common formulation for in vivo studies involves a mixture of DMSO, PEG300, and Tween-80 in saline.[2] This creates a microenvironment that can accommodate the hydrophobic molecule.

    • Employ Solubilizing Agents: Consider using cyclodextrins, such as SBE-β-CD, which can form inclusion complexes with hydrophobic molecules, dramatically increasing their aqueous solubility.[2]

    • Optimize Dilution: Add the stock solution to the aqueous buffer slowly while vortexing or sonicating. This can help prevent localized high concentrations that lead to immediate precipitation.[2]

    • Check pH: The pH of your aqueous buffer can influence the solubility of compounds with ionizable groups. While the pyrazole ring is weakly basic, ensure the buffer pH is compatible with your compound.[1]

Issue 3: I am observing inconsistent results or a loss of biological activity from my compound.
  • Potential Cause: This is a critical sign of chemical degradation. The parent molecule is likely breaking down into inactive or less active species. The potential degradation pathways include oxidation, hydrolysis (under harsh acidic or basic conditions), or photodegradation.

  • Causality Explained: The covalent structure of the molecule is being altered. Even a small change, such as the oxidation of a side chain or cleavage of the pyrazole ring (though the ring itself is generally robust), can drastically alter the molecule's three-dimensional shape and its ability to bind to its biological target.[7]

  • Troubleshooting Steps:

    • Implement a Stability Study: You must confirm if degradation is occurring. A forced degradation study (see Protocol 2) is the definitive way to identify the conditions under which your compound is unstable.

    • Analytical Confirmation: Use a stability-indicating method, such as HPLC-UV or LC-MS, to analyze your aged solution against a freshly prepared standard.[8][9] This will allow you to quantify the amount of parent compound remaining and detect the appearance of degradation products.

    • Review Handling Procedures: Ensure that working solutions are prepared fresh daily from a properly stored stock.[2] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Caption: Key factors affecting solution stability.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a standard stock solution for long-term storage.

  • Preparation: Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing: Accurately weigh the required amount of solid 1-Isopentyl-1H-pyrazole (Molecular Weight: 152.24 g/mol ) using an analytical balance. For 1 mL of a 10 mM solution, you would need 1.52 mg.

  • Dissolution: Add the weighed solid to a sterile, amber glass vial with a PTFE-lined screw cap. Using a calibrated micropipette, add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for 1.52 mg).

  • Solubilization: Cap the vial and vortex at room temperature for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[2] Visually inspect the solution against a light source to confirm that no solid particles remain.

  • Inert Gas Overlay (Optional but Recommended): Briefly flush the headspace of the vial with a gentle stream of argon or nitrogen gas before tightly sealing the cap. This displaces oxygen and minimizes the risk of oxidative degradation.[5]

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the vial upright in a freezer at -20°C or -80°C.

Protocol 2: Forced Degradation Study Workflow

This study is essential for understanding the intrinsic stability of the molecule by subjecting it to accelerated stress conditions.

  • Prepare Solutions: Prepare a solution of 1-Isopentyl-1H-pyrazole in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Aliquot for Stress Conditions: Dispense equal volumes of this solution into separate, clearly labeled amber HPLC vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂).

    • Thermal Stress: Heat at a specified temperature (e.g., 60°C).

    • Photolytic Stress: Expose to a photostability chamber with controlled light/UV exposure.

    • Control: Keep one vial under normal laboratory conditions and another at 2-8°C.

  • Incubation: Incubate the samples for a defined period (e.g., 24, 48, or 72 hours).

  • Neutralization (for Acid/Base Samples): Before analysis, neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including the controls, using a stability-indicating HPLC method (see Protocol 3).

  • Evaluation: Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). This will reveal whether the compound is sensitive to acid, base, oxidation, heat, or light.

cluster_stress Apply Stress Conditions (24-72h) Start Prepare 1 mg/mL Solution Aliquot Aliquot into 6 Vials Start->Aliquot Acid Acid (0.1M HCl) Aliquot->Acid Base Base (0.1M NaOH) Aliquot->Base Oxidation Oxidation (3% H₂O₂) Aliquot->Oxidation Heat Thermal (60°C) Aliquot->Heat Light Photolytic Aliquot->Light Control Control (Ambient/Refrigerated) Aliquot->Control Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by HPLC Oxidation->Analyze Heat->Analyze Light->Analyze Control->Analyze Neutralize->Analyze Evaluate Evaluate Data: - Parent Peak Area Decrease - Degradant Peak Formation Analyze->Evaluate caption Forced Degradation Study Workflow

Caption: Forced degradation study workflow.

Protocol 3: General HPLC Method for Purity and Stability Analysis

This is a starting point for developing a stability-indicating HPLC method. Method optimization will be required.

  • Instrumentation: HPLC system with a UV detector and autosampler.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with a gradient of 5-95% Solvent B over 20 minutes. This broad gradient is a good starting point to separate the non-polar parent compound from potentially more polar degradants.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 25°C.[10]

  • Detection Wavelength: Scan the UV spectrum of the compound to find its absorbance maximum (λ-max). A common starting wavelength for aromatic heterocycles is around 254 nm.[10]

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare samples and standards by diluting them in the mobile phase.

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the standard solution to determine the retention time and peak area of the pure compound.

    • Inject the test samples (from the stability study or aged solutions).

    • Integrate the peaks and calculate the percent purity or percent degradation based on the relative peak areas.

Summary of Stability-Influencing Factors

ParameterConditionPotential ImpactMitigation Strategy
Temperature High temperatures (e.g., >40°C)Can accelerate both hydrolytic and oxidative degradation.[11]Store solutions at low temperatures (-20°C or -80°C).[2]
pH Strongly Acidic or BasicMay catalyze hydrolysis of the molecule, though the pyrazole ring is generally stable.[4]Use buffers in the pH range of 5-8 for aqueous solutions; perform stress testing to confirm.
Light UV or High-Intensity Visible LightCan induce photodegradation, leading to complex mixtures of byproducts.Store all materials and solutions in amber containers or wrapped in foil.[5]
Oxygen Atmospheric or Dissolved O₂Can cause oxidation, often leading to colored degradants and loss of activity.[5]Prepare and store solutions under an inert atmosphere (N₂ or Ar). Use de-gassed solvents.[5]
Solvent Purity and TypeImpurities (e.g., peroxides, water) can initiate degradation. Inappropriate solvents can cause precipitation.Use high-purity, anhydrous solvents. For aqueous media, use co-solvents or solubilizers.[2]

References

  • ResearchGate. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate?. [Link]

  • Solubility of Things. (n.d.). Pyrazole. [Link]

  • Chem-Supply. (n.d.). 1H-Pyrazole(288-1-1)MSDS Melting Point Boiling Density Storage Transport. [Link]

  • ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]

  • Fares, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • MDPI. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole (CAS 288-13-1). [Link]

  • NIST. (n.d.). 1H-Pyrazole. [Link]

  • PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]

  • Boron Molecular. (n.d.). 1-Isopropyl-1H-pyrazole. [Link]

  • PubChem. (n.d.). 1-isopropyl-1H-pyrazole. [Link]

  • PMC - NIH. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • ACS Publications. (2022). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • MDPI. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • PMC - NIH. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. [Link]

  • ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • MDPI. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • Organic Syntheses. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES.... [Link]

  • OPUS. (2025). Analytical Methods. [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir.... [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Isopentyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Isopentyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently and successfully scale up your synthesis.

I. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the synthesis of 1-Isopentyl-1H-pyrazole.

Q1: What is the most reliable and scalable synthetic route to 1-Isopentyl-1H-pyrazole?

A1: A robust and widely applicable two-step approach is recommended for the synthesis of 1-Isopentyl-1H-pyrazole. The first step involves the formation of the pyrazole ring through the condensation of a malondialdehyde equivalent with hydrazine, a classic method known as the Knorr pyrazole synthesis.[1][2] The second step is the N-alkylation of the resulting pyrazole with an isopentyl halide. This method offers high yields and avoids the challenges associated with handling potentially unstable or less commercially available substituted hydrazines.

Q2: Why is 1,1,3,3-tetramethoxypropane preferred over malondialdehyde as a starting material?

A2: Malondialdehyde is unstable and prone to polymerization. In contrast, 1,1,3,3-tetramethoxypropane is a stable, commercially available acetal that serves as an excellent in situ source of malondialdehyde under the acidic conditions of the reaction.[3][4] This ensures better reproducibility and control over the reaction.

Q3: What are the critical safety precautions to consider for this synthesis?

A3: The two primary reagents of concern are hydrazine hydrate and sodium hydride. Hydrazine hydrate is toxic and corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][6][7][8] Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which can ignite.[9] It should be handled under an inert atmosphere (e.g., nitrogen or argon), and only anhydrous solvents should be used.[10][11]

Q4: Can I perform this synthesis as a one-pot reaction?

A4: While some multicomponent reactions for pyrazole synthesis exist, a two-step approach is generally recommended for this specific target to ensure high purity and yield. The reaction conditions for pyrazole formation (acidic) and N-alkylation (basic) are incompatible, making a one-pot synthesis challenging and likely to result in a complex mixture of products.

II. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of 1-Isopentyl-1H-pyrazole.

Step 1: Synthesis of 1H-Pyrazole

This procedure details the formation of the pyrazole ring.

Reaction Scheme:

Step 1: Synthesis of 1H-Pyrazole reagents 1,1,3,3-Tetramethoxypropane + Hydrazine Hydrate product 1H-Pyrazole reagents->product HCl (cat.), H2O/EtOH, Reflux Step 2: N-Alkylation of 1H-Pyrazole reagents 1H-Pyrazole + Isopentyl Bromide product 1-Isopentyl-1H-pyrazole reagents->product 1. NaH, Anhydrous DMF 2. 0°C to rt

Caption: N-Alkylation of 1H-pyrazole with isopentyl bromide using sodium hydride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1H-Pyrazole68.086.81 g0.10
Sodium Hydride (60% in mineral oil)24.004.4 g0.11
Isopentyl Bromide151.0415.1 g0.10
Anhydrous Dimethylformamide (DMF)-100 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (4.4 g, 0.11 mol, 60% dispersion in mineral oil). Caution: Sodium hydride is flammable and reacts violently with water. [9]Handle under an inert atmosphere. [10][11]2. Wash the sodium hydride with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, decanting the hexanes carefully.

  • Add anhydrous DMF (50 mL) to the flask.

  • Dissolve 1H-pyrazole (6.81 g, 0.10 mol) in anhydrous DMF (50 mL) and add it dropwise to the sodium hydride suspension at 0°C (ice bath).

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add isopentyl bromide (15.1 g, 0.10 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow, careful addition of water (50 mL) at 0°C.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield pure 1-Isopentyl-1H-pyrazole.

III. Troubleshooting Guide

This section addresses potential issues you may encounter during the synthesis.

Q5: My yield of 1H-pyrazole in Step 1 is low. What could be the cause?

A5:

  • Incomplete Reaction: Ensure the reaction has been refluxed for the full 2 hours. You can monitor the reaction progress by TLC.

  • Inefficient Extraction: Pyrazole has some water solubility. Ensure thorough extraction with a suitable organic solvent like dichloromethane or ethyl acetate. Increasing the number of extractions can improve the yield.

  • Loss during Neutralization: If the pH is not carefully controlled during neutralization, some product may be lost.

Q6: The N-alkylation in Step 2 is not proceeding to completion or is giving multiple products. What should I check?

A6:

  • Inactive Sodium Hydride: Sodium hydride can be deactivated by moisture. Ensure you are using fresh, properly stored NaH and that your solvents and glassware are scrupulously dry.

  • Insufficient Deprotonation: Allow sufficient time for the deprotonation of pyrazole by NaH before adding the isopentyl bromide.

  • Side Reactions: If the reaction temperature is too high, side reactions can occur. Maintain the recommended temperature profile.

  • Regioselectivity Issues (for substituted pyrazoles): If you are adapting this protocol for an unsymmetrical pyrazole, you may obtain a mixture of N1 and N2 alkylated isomers. [12][13]The regioselectivity can sometimes be influenced by the choice of base and solvent.

Q7: How do I confirm the identity and purity of my final product, 1-Isopentyl-1H-pyrazole?

A7: The identity and purity of the final product should be confirmed by a combination of spectroscopic methods:

  • ¹H NMR: You should expect to see signals corresponding to the protons on the pyrazole ring and the isopentyl group. The pyrazole protons will appear as distinct singlets or doublets in the aromatic region, while the isopentyl group will show characteristic multiplets in the aliphatic region.

  • ¹³C NMR: This will confirm the number of unique carbon atoms in your molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Purity Assessment: Purity can be assessed by the absence of impurity signals in the NMR spectra and by a single spot on a TLC plate.

IV. Visualization of the Workflow

The following diagram illustrates the overall workflow for the synthesis of 1-Isopentyl-1H-pyrazole.

Synthesis Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: N-Alkylation A Combine 1,1,3,3-Tetramethoxypropane, Hydrazine Hydrate, EtOH, H2O, and HCl B Reflux for 2 hours A->B C Cool and Neutralize B->C D Extract with CH2Cl2 C->D E Dry and Concentrate D->E F Crude 1H-Pyrazole E->F G Deprotonate 1H-Pyrazole with NaH in Anhydrous DMF F->G Proceed to Alkylation H Add Isopentyl Bromide G->H I Stir Overnight H->I J Quench with Water I->J K Extract with Diethyl Ether J->K L Purify by Column Chromatography K->L M Pure 1-Isopentyl-1H-pyrazole L->M

Caption: Overall workflow for the two-step synthesis of 1-Isopentyl-1H-pyrazole.

V. References

  • Journal of Organic Chemistry and Pharmaceutical Research. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.[Link]

  • Molecules. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.[Link]

  • Molecules. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.[Link]

  • The Journal of Organic Chemistry. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[Link]

  • Angewandte Chemie International Edition. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.[Link]

  • The Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.[Link]

  • The Journal of Organic Chemistry. Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles.[Link]

  • Google Patents. N-alkylation method of pyrazole.

  • Molecules. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.[Link]

  • YouTube. synthesis of pyrazoles.[Link]

  • Molecules. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.[Link]

  • ResearchGate. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.[Link]

  • ResearchGate. Synthesis of Pyrazole Dyes Derivatives.[Link]

  • DTIC. Safety and Handling of Hydrazine.[Link]

  • Molecules. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.[Link]

  • Organic Process Research & Development. The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement.[Link]

  • ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles.[Link]

  • Google Patents. Preparation of pyrazoles.

  • National Center for Biotechnology Information. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors.[Link]

  • Google Patents. Method of preparation of the pyrazoles.

  • Organic Syntheses. Procedure.[Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine.[Link]

  • Reddit. Practical Hydrazine Hydrate Safety.[Link]

  • Organic & Biomolecular Chemistry. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes.[Link]

  • ResearchGate. Synthesis of pyrazole derivatives: Reagents and Conditions: (a) PhNHNH2, AcOH, RT.[Link]

  • ResearchGate. Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.[Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.[Link]

  • TSI Journals. SYNTHESIS OF SOME SUBSTITUTED PYRAZOLE DERIVATIVES AND THEIR EVALUATION AS ANTIPROTOZOAL AGENTS.[Link]

  • ResearchGate. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N -Arylhydrazones and Nitroolefins.[Link]

  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy.[Link]

  • Wikipedia. Sodium hydride.[Link]

  • Lanxess. Hydrazine Hydrate.[Link]

  • Sciencemadness.org. cautions regarding use of NaH in synthesis.[Link]

  • National Center for Biotechnology Information. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.[Link]

  • The Organic Chemistry Portal. Sodium Hydride.[Link]

  • The Journal of Organic Chemistry. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.[Link]

Sources

Technical Support Center: Bioavailability Enhancement of 1-Isopentyl-1H-pyrazole (IPHz)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Formulation Strategies for Lipophilic N-Alkyl Pyrazoles Assigned Specialist: Senior Application Scientist, Formulation R&D

Executive Summary: The Physicochemical Challenge

1-Isopentyl-1H-pyrazole (IPHz) presents a classic Biopharmaceutics Classification System (BCS) Class II profile. While the core pyrazole ring is moderately polar, the N1-isopentyl substitution significantly increases the partition coefficient (LogP), reducing aqueous solubility while maintaining high permeability.

The primary bioavailability barrier is dissolution-rate limitation . The flexible isopentyl chain increases the lattice energy and hydrophobicity, preventing rapid wetting and solvation in the aqueous gastric environment. To achieve therapeutic plasma concentrations, formulation strategies must disrupt the crystal lattice or encapsulate the hydrophobic tail.

Formulation Decision Matrix

Before selecting a protocol, utilize this logic flow to determine the optimal strategy based on your target delivery profile.

FormulationStrategy Start Start: Define Target Profile SolubilityCheck Aq. Solubility < 100 µg/mL? Start->SolubilityCheck DoseCheck Target Dose > 50 mg? SolubilityCheck->DoseCheck Yes (Lipophilic) Salt Strategy D: Salt Formation (Only if pKa allows) SolubilityCheck->Salt No (Soluble) Cyclodextrin Strategy A: Cyclodextrin Complexation (Injectables/Oral Soln) DoseCheck->Cyclodextrin Low Dose (Fast Onset) ASD Strategy B: Amorphous Solid Dispersion (Tablets/Capsules) DoseCheck->ASD High Dose (Solid State Stability) SEDDS Strategy C: Lipid Formulation (SEDDS) (Softgels) DoseCheck->SEDDS Moderate Dose (Lipophilic Oil)

Figure 1: Decision matrix for IPHz formulation based on solubility and dosage requirements.

Technical Protocols & Troubleshooting

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Best for: Pre-clinical toxicity studies, IV formulations, and low-dose oral solutions. Mechanism: The isopentyl tail of IPHz is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior ensures water miscibility.

Step-by-Step Workflow:

  • Stoichiometry Calculation: Assume a 1:1 molar ratio initially.

    • MW IPHz: ~138.21 g/mol

    • MW HP-β-CD: ~1460 g/mol

    • Ratio: You need approx. 10.5g of HP-β-CD for every 1g of IPHz.

  • Phase Solubility Study: Dissolve increasing concentrations of HP-β-CD (0–100 mM) in water. Add excess IPHz. Shake for 24h at 25°C. Filter and analyze by HPLC.

    • Success Metric: A linear increase in IPHz solubility (A_L type diagram) confirms inclusion.

  • Preparation (Kneading Method):

    • Mix HP-β-CD with a small amount of water/ethanol (1:1 v/v) to form a paste.

    • Slowly add IPHz liquid/solid to the paste.

    • Knead manually or mechanically for 45 minutes.

    • Dry at 45°C in a vacuum oven.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Precipitation upon dilution Binding constant (

) is too low.
Switch to Sulfobutylether-β-CD (SBE-β-CD) which often has higher binding affinity for alkyl-substituted pyrazoles.
Low entrapment efficiency Isopentyl steric hindrance.The isopentyl group may be too bulky for

-CD but fits well in

-CD. Ensure you are not using

-CD.
Cloudy solution Incomplete complexation.Increase the CD:Drug molar ratio to 2:1 or add 0.1% PVP K30 as a ternary stabilizer.
Protocol B: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Best for: Scalable solid oral dosage forms (tablets). Mechanism: Immobilizes IPHz in a high-energy amorphous state within a polymer matrix, preventing recrystallization.

Materials:

  • Polymer: HPMCAS (Hypromellose Acetate Succinate) or PVP-VA64.

  • Solvent: Methanol or Acetone (IPHz is highly soluble in organic solvents).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve IPHz and Polymer (Ratio 1:3 w/w) in Acetone. Ensure total solids content is <10% to prevent early precipitation.

  • Evaporation: Use a Rotary Evaporator at 40°C under reduced pressure. Rapid solvent removal is critical to "freeze" the amorphous state.

  • Secondary Drying: Vacuum dry for 24h to remove residual solvent (ICH Q3C limits).

  • Pulverization: Mill the resulting foam/film into a fine powder.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Sticky/Gummy Product Low

(Glass Transition Temp).
The isopentyl chain acts as a plasticizer, lowering

. Increase polymer ratio to 1:4 or 1:5.
Recrystallization (PXRD peaks) Slow evaporation rate.Increase vacuum pressure or switch to Spray Drying for faster solvent removal.
Phase Separation Polymer immiscibility.Use HPMCAS-MF grade (amphiphilic) which interacts better with the hydrophobic isopentyl group than pure PVP.

Advanced Mechanism Visualization

Understanding the interaction between the carrier and the isopentyl group is critical. The diagram below illustrates the stabilization mechanism in a solid dispersion.

ASD_Mechanism IPHz 1-Isopentyl-1H-pyrazole (Hydrophobic/Crystalline) Solvent Dissolved in Acetone IPHz->Solvent Polymer HPMCAS Polymer (Amorphous Matrix) Polymer->Solvent RapidDry Rapid Solvent Removal Solvent->RapidDry ASD Amorphous Solid Dispersion RapidDry->ASD H_Bond H-Bonding: Polymer Carbonyl <-> Pyrazole NH (if exposed) ASD->H_Bond Steric Steric Trapping: Polymer chains immobilize Isopentyl tail ASD->Steric

Figure 2: Stabilization mechanism of IPHz in an amorphous polymer matrix.

Frequently Asked Questions (FAQs)

Q1: Can I just use micronization (milling) instead of complex formulations? A: For IPHz, micronization alone is often insufficient. While it increases surface area, the high lipophilicity (LogP) and the "greasy" nature of the isopentyl chain result in poor wettability. The powder will float on gastric fluid. If you must mill, you must co-mill with a surfactant like SLS (Sodium Lauryl Sulfate) to improve wetting.

Q2: Why is my formulation showing degradation after 1 month? A: Pyrazoles can be sensitive to oxidation, particularly at the N-alkyl chain under stress.

  • Check: Are you using PEG-based carriers? PEGs often contain peroxide impurities.

  • Fix: Switch to peroxide-free grades of PEG or use PVP-based polymers. Add an antioxidant like BHT (Butylated Hydroxytoluene) to the formulation.

Q3: Is salt formation a viable option for 1-Isopentyl-1H-pyrazole? A: Generally, no. N-substituted pyrazoles are very weak bases (


). Salts formed with strong acids (e.g., HCl) are often hygroscopic and prone to hydrolysis (disproportionation) in the stomach (

) or intestine, leading to precipitation of the free base. ASDs are more robust.

Q4: What is the best dissolution media for QC testing? A: Do not use pure water. Due to the isopentyl group, sink conditions will not be met.

  • Recommended: 0.1N HCl + 0.5% SLS (simulating gastric fluid with surfactant).

  • Target: Ensure the media volume can dissolve 3x the drug dose (Sink Condition).

References

  • Solubility of Things. (n.d.). Pyrazole - Solubility and Physicochemical Properties. Retrieved from 1

  • National Institutes of Health (NIH). (2022). Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms. Retrieved from 2

  • MDPI. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery: Hydroxypropyl-β-cyclodextrin applications. Retrieved from 3

  • ResearchGate. (2021). Optimization of amorphous solid dispersion techniques to enhance solubility of BCS Class II drugs. Retrieved from 4

  • Pharma Excipients. (2020). Amelioration of lipophilic compounds in regards to bioavailability as self-emulsifying drug delivery system (SEDDS). Retrieved from 5

Sources

Addressing batch-to-batch variability of 1-Isopentyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Isopentyl-1H-pyrazole

A Senior Application Scientist's Guide to Addressing Batch-to-Batch Variability

Welcome to the technical support center for 1-Isopentyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who rely on the consistent quality of this chemical intermediate. Batch-to-batch variability is a significant challenge in chemical synthesis that can impact experimental reproducibility, downstream reaction yields, and the overall integrity of your research.[1][2] Unwanted impurities or deviations in an intermediate can have cascading effects on the efficacy, safety, and stability of the final Active Pharmaceutical Ingredient (API).[3][4]

This resource provides a structured, in-depth approach to troubleshooting and resolving issues related to the variability of 1-Isopentyl-1H-pyrazole. We will move from frequently asked questions to detailed troubleshooting workflows and validated analytical protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions users face when encountering a new or problematic batch of 1-Isopentyl-1H-pyrazole.

Q1: We're observing inconsistent results in our downstream application with a new batch of 1-Isopentyl-1H-pyrazole. What are the most likely causes?

A1: Batch-to-batch variability in synthetic compounds is a frequent challenge.[5] The primary causes for 1-Isopentyl-1H-pyrazole variability typically fall into three categories:

  • Presence of Process-Related Impurities: These are unwanted chemicals that can form during synthesis.[6] For pyrazoles, common impurities include regioisomers if unsymmetrical starting materials are used, or incompletely cyclized intermediates.[7] Residual starting materials, such as isopentylhydrazine or 1,3-dicarbonyl compounds, can also persist.

  • Residual Solvents and Reagents: Volatile chemicals used during manufacturing that are not completely removed can affect the compound's physical properties and reactivity.[6]

  • Degradation Products: The compound may degrade over time due to improper storage or handling, especially exposure to air, moisture, or light.[8] This can lead to a decrease in potency and the introduction of new, reactive species.[9]

Q2: How can we quickly verify the identity and purity of a new batch upon receipt?

A2: A multi-technique approach is essential for comprehensive characterization.[10] We recommend the following initial checks:

  • Review the Certificate of Analysis (CoA): Always obtain a detailed CoA for each batch.[11] Compare the purity value (typically by HPLC or GC), spectroscopic data, and physical appearance to previous batches that performed well.

  • ¹H NMR Spectroscopy: This provides detailed structural information and is excellent for confirming the compound's identity. Compare the spectrum against a reference standard to ensure all peaks are correctly assigned and to spot any significant unexpected signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing purity.[3] An isocratic run can quickly reveal the presence of non-volatile impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing another layer of identity verification.[5]

Q3: What are the optimal storage and handling conditions for 1-Isopentyl-1H-pyrazole?

A3: To ensure long-term stability and prevent degradation, proper storage is critical. Based on the general stability of N-heterocyclic compounds and standard laboratory safety practices, the following conditions are recommended:

  • Storage Temperature: For long-term storage, keep the compound at -20°C.[12]

  • Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.

  • Container: Use an airtight, amber glass vial or container to protect it from moisture and light.[5][13]

  • Handling: Avoid repeated freeze-thaw cycles. It is advisable to aliquot the compound into smaller, single-use vials to maintain the integrity of the bulk stock.[5] Always handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE).[13]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific issues encountered with different batches of 1-Isopentyl-1H-pyrazole.

Issue 1: Inconsistent Analytical Data (NMR, HPLC, MS)
  • Symptoms:

    • NMR spectra show duplicate sets of peaks or unassigned signals.[7]

    • HPLC chromatograms show multiple peaks or a shifting retention time for the main peak.

    • Mass spectrometry reveals unexpected m/z values.

  • Causality (The "Why"): These symptoms strongly indicate the presence of impurities. In pyrazole synthesis, the reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of regioisomers .[7] These isomers often have very similar physical properties, making them difficult to separate by standard purification techniques and leading to the co-elution or overlapping signals you observe. Other unexpected signals may arise from unreacted starting materials or byproducts from side reactions.[4]

  • Troubleshooting Workflow:

G cluster_0 Troubleshooting Inconsistent Analytical Data A Start: Inconsistent Data Observed (NMR, HPLC, MS) B Compare Data to Reference Standard and Previous 'Good' Batches A->B C Do Spectra Match? B->C D Problem Solved: Batch is Consistent C->D Yes E Identify Nature of Discrepancy C->E No F NMR: Extra Signals MS: Unexpected m/z E->F G HPLC: Multiple Peaks E->G H Hypothesis: Structural Isomers or Impurities F->H G->H I Run GC-MS Analysis H->I K Perform High-Resolution MS (HRMS) H->K J Identify Volatile Impurities (e.g., Residual Solvents) I->J M Action: Re-purify Batch (Column Chromatography or Recrystallization) J->M L Confirm Elemental Composition of Impurities K->L L->M N Re-analyze Purified Material M->N O End: Consistent Batch Achieved N->O G cluster_0 Sources of Batch-to-Batch Variability cluster_1 Resulting Issues A Raw Materials - Purity of Hydrazine - Quality of Dicarbonyl B Synthesis Process - Temperature Control - Reaction Time - pH Deviations A->B Input Quality C Work-up & Purification - Inefficient Extraction - Column Overloading - Incomplete Solvent Removal B->C Crude Product I1 Regioisomers B->I1 I2 Byproducts B->I2 D Final Product 1-Isopentyl-1H-pyrazole C->D Isolated Product I3 Residual Solvents C->I3 E Storage & Handling - Exposure to Air/Moisture - Light Exposure - Temperature Fluctuations D->E Introduces Degradants I4 Degradation Products E->I4

Sources

Technical Support Center: Precision Synthesis of 1-Isopentyl-1H-pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-ISO-001 Subject: Optimizing Regioselectivity and Yield in N-Alkylation Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Diagnostic

You are encountering challenges in the synthesis of 1-isopentyl-1H-pyrazole . In technical support, we categorize this synthesis into two distinct "Regioselectivity Scenarios" based on your starting material.

  • Scenario A: The "Chemoselectivity" Challenge (Unsubstituted Parent Ring). If you are alkylating unsubstituted 1H-pyrazole, N1 and N2 are degenerate (identical). Here, "regioselectivity" refers to preventing over-alkylation (formation of the quaternary 1,2-diisopentylpyrazolium salt) and preventing elimination of the isopentyl halide to isopentene.

  • Scenario B: The "Isomer" Challenge (Substituted Scaffolds). If you are applying this to a 3-substituted pyrazole (e.g., 3-methyl-1H-pyrazole), you are likely obtaining a mixture of 1,3- and 1,5-isomers. This is governed by the tautomeric equilibrium (

    
    ) and the steric/electronic nature of the base.
    

This guide provides three validated protocols (Modules 1–3) to resolve these specific issues.

Decision Matrix: Select Your Protocol

Before proceeding, utilize this logic flow to determine the optimal synthetic route for your specific constraints.

SynthesisDecision Start START: Define Constraints Substituted Is the Pyrazole Ring Substituted (C3/C5)? Start->Substituted Parent No (Parent Ring) Substituted->Parent No SubstYes Yes (C-Substituted) Substituted->SubstYes Yes Scale Reaction Scale? Parent->Scale LargeScale >10g (Cost Sensitive) Scale->LargeScale Large SmallScale <1g (Precision Required) Scale->SmallScale Small MethodA MODULE 1: Cs2CO3 Direct Alkylation (Cost Effective) LargeScale->MethodA MethodB MODULE 2: Mitsunobu Reaction (High Chemoselectivity) SmallScale->MethodB IsomerCrit Is Regio-Purity Critical? SubstYes->IsomerCrit IsomerCrit->MethodA Separable Isomers OK MethodC MODULE 3: De Novo Cyclization (100% Regiocontrol) IsomerCrit->MethodC Single Isomer Required

Figure 1: Strategic decision tree for selecting the optimal synthesis method based on substrate complexity and scale.

Technical Modules & Protocols

Module 1: The "Cesium Effect" Direct Alkylation

Best for: Large scale, unsubstituted pyrazoles, or when isomers are separable.

Standard alkylation with NaH often leads to elimination of isopentyl bromide (forming isopentene) due to high basicity. We recommend Cesium Carbonate (


)  in DMF.[1][2] The "Cesium Effect" involves the formation of a transient, highly nucleophilic "naked" pyrazolate anion due to the poor solubility and large radius of the cesium cation.

Protocol:

  • Dissolution: Dissolve 1H-pyrazole (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add

    
     (1.2 equiv). Stir at RT for 30 min.
    
  • Alkylation: Add 1-Bromo-3-methylbutane (Isopentyl bromide) (1.1 equiv) dropwise.

    • Critical Step: Do not use Iodide if elimination is observed; Bromide is slower but less prone to E2 elimination.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with

    
     (5% aq) to remove DMF.
    

Troubleshooting Table:

SymptomDiagnosisCorrective Action
Low Yield / Olefin Formation E2 Elimination of alkyl halide.Switch base to

or

. Lower temp to 40°C.
Bis-alkylation (Salt) Excess alkyl halide or high conc.Use slight excess of Pyrazole (1.1 equiv) instead of halide.
Poor Regioselectivity (Isomers) Thermodynamic control failure.Switch solvent to Toluene/Phase Transfer Catalyst (TBAB) to enforce kinetic control.
Module 2: The Mitsunobu Protocol

Best for: Avoiding elimination, high chemoselectivity, small-to-medium scale.

This method uses Isopentanol directly, avoiding the unstable alkyl halide entirely. It proceeds via an


 mechanism with high fidelity for mono-alkylation.

Protocol:

  • Setup: Charge flask with 1H-pyrazole (1.0 equiv), Isopentanol (1.1 equiv), and Triphenylphosphine (

    
    , 1.2 equiv) in anhydrous THF.
    
  • Cooling: Cool to 0°C.

  • Addition: Add DIAD (Diisopropyl azodicarboxylate) (1.2 equiv) dropwise over 20 mins.

    • Note: DIAD is preferred over DEAD for safety and easier byproduct removal.

  • Reaction: Warm to RT and stir for 12 hours.

  • Purification: The major byproduct is triphenylphosphine oxide (

    
    ). Triturate with hexanes/ether to precipitate TPPO before column chromatography.
    

Why this works: The Mitsunobu reaction activates the alcohol oxygen, making it a good leaving group without creating a highly basic environment that triggers elimination.

Module 3: De Novo Cyclization (The "Nuclear Option")

Best for: Perfect regiocontrol of substituted pyrazoles.

If you require a specific isomer (e.g., 5-methyl-1-isopentyl-1H-pyrazole) and cannot separate isomers, do not alkylate . Build the ring from scratch.

Protocol:

  • Reagents: Isopentylhydrazine hydrochloride (1.0 equiv) + 1,1,3,3-Tetraethoxypropane (for parent) OR 1,3-Diketone (for substituted).

  • Solvent: Ethanol (0.5 M).

  • Reaction: Reflux for 2–4 hours.

  • Mechanism: The hydrazine nitrogen attacks the carbonyl. Since the isopentyl group is already attached to the hydrazine, the position of the N-substituent is locked before the ring closes.

Advanced FAQ: Regioselectivity Deep Dive

Q1: I am alkylating 3-methylpyrazole and getting a 60:40 mixture of isomers. Why? A: This is the "Tautomeric Trap." 3-methylpyrazole exists in equilibrium with 5-methylpyrazole.

  • Sterics: Alkylation prefers the less hindered nitrogen (N1, next to the proton, away from the methyl).

  • Electronics: The lone pair availability differs.

  • Solution: If you cannot use Module 3 (Cyclization), use kinetic conditions : Low temperature (-78°C), strong base (LiHMDS), and bulky electrophile. However, for isopentyl, Module 3 is superior.

Q2: Why do you recommend Cesium Carbonate over Sodium Hydride? A: NaH is a "hard," small cation base that creates a "naked" anion often too reactive, leading to bis-alkylation or elimination of the isopentyl arm.


 allows for a "soft" deprotonation and coordination effect that stabilizes the transition state, often improving the ratio of mono-alkylation and reducing elimination byproducts [1].

Q3: My product has a lingering smell of isopentanol after Mitsunobu. A: Isopentanol has a high boiling point (131°C). Do not rely on rotovap. Use an azeotropic wash with water/brine during workup, or run a short silica plug eluting with 5% EtOAc/Hexanes (the alcohol is much more polar than the pyrazole).

References

  • Blanco, M. M., et al. (2011).[1] "Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation." Synthesis, 2011(04), 571-576. (Demonstrates the efficacy of Cs2CO3 for controlled N-alkylation). Link

  • Tang, M., et al. (2014).[3] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 16(2), 576–579.[3] (Review of regioselective cyclization strategies). Link

  • Tsunoda, T., et al. (1994). "The Mitsunobu Reaction."[4][5][6][7] Modern Organic Chemistry, providing foundational protocols for heterocyclic alkylation via alcohols. Link

  • Kumar, V., et al. (2023). "Caesium carbonate promoted regioselective O-functionalization... and mechanistic insight." RSC Advances, 13, 17267. (Mechanistic insight into the cesium effect on heterocycle selectivity). Link

For further assistance, please reply with your specific LCMS traces or NMR solvent details.

Sources

Validation & Comparative

Comparative Efficacy Guide: 1-Isopentyl-1H-pyrazole Scaffolds vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

1-Isopentyl-1H-pyrazole (also known as 1-(3-methylbutyl)-1H-pyrazole) represents a specialized heterocyclic scaffold in medicinal chemistry.[1][2][3][4] While the core pyrazole ring is ubiquitous in pharmaceuticals (e.g., Celecoxib, Fomepizole), the N-isopentyl substitution confers unique lipophilic properties that modulate bioavailability and enzyme binding affinity.

This guide focuses on the molecule's most significant pharmacological application: as a bioactive scaffold for Acetylcholinesterase (AChE) inhibitors in vector control and toxicology. Specifically, the 4-yl methylcarbamate derivative of 1-Isopentyl-1H-pyrazole has demonstrated high potency against Anopheles gambiae AChE (AgAChE), positioning it as a critical alternative to resistance-prone carbamates like Propoxur .

Key Pharmacological Roles[2][4][5]
  • Primary: Acetylcholinesterase (AChE) Inhibition (Vector Control/Neurotoxicology).

  • Secondary: Alcohol Dehydrogenase (ADH) Inhibition (Metabolic Modulation).

  • Tertiary: Antioxidant/Antiproliferative activity (observed in 3-isopentyl-4-ol analogs).

Comparative Efficacy Analysis

The following analysis contrasts 1-Isopentyl-1H-pyrazole derivatives with industry-standard drugs. The primary comparison focuses on the methylcarbamate derivative (Compound 4 in key literature), as this is the form exhibiting "drug-like" efficacy.

A. Target: Acetylcholinesterase (AChE)

Standard Comparator: Propoxur (Commercial Carbamate)[5]

Metric1-Isopentyl-1H-pyrazole DerivativePropoxur (Standard)Interpretation
Target Specificity Anopheles gambiae AChE (AgAChE)Broad-spectrum AChEThe isopentyl derivative is engineered for vector selectivity.
LC50 (Contact Toxicity) 37 µg/mL (An.[5][6] gambiae)~10–50 µg/mL (Strain dependent)Comparable acute toxicity to commercial standards.
Selectivity Ratio (Ag/hAChE) 12-fold <10-fold (Typically low)Moderate selectivity for insect vs. human enzyme, reducing mammalian toxicity risk.
Resistance Profile Active against G119S mutantsHigh resistance in G119S mutantsThe pyrazole scaffold offers a novel binding geometry that may bypass standard resistance mechanisms.

Mechanism of Action: Both compounds function as pseudo-irreversible inhibitors. They carbamoylate the serine hydroxyl group within the AChE active site esteratic sub-site. The N-isopentyl group of the pyrazole derivative provides a hydrophobic anchor that fits into the enzyme's choline-binding pocket, potentially enhancing affinity over the phenyl ring of Propoxur.

B. Target: Alcohol Dehydrogenase (ADH)

Standard Comparator: Fomepizole (4-methylpyrazole)

While direct clinical data for 1-Isopentyl-1H-pyrazole is experimental, its structural homology to Fomepizole allows for Structure-Activity Relationship (SAR) projection.

  • Fomepizole: High specificity for ADH; used for methanol/ethylene glycol poisoning.

  • 1-Isopentyl-1H-pyrazole: The bulky isopentyl group at N1 increases lipophilicity (LogP > 2.5 vs LogP 0.9 for Fomepizole). This likely alters kinetics, potentially increasing tissue retention but reducing active site fit compared to the compact methyl group of Fomepizole. It is considered a Class I ADH inhibitor scaffold.

Mechanistic Visualization

Pathway: Acetylcholinesterase Inhibition

The following diagram illustrates the competitive inhibition pathway where the 1-Isopentyl-1H-pyrazole derivative blocks the breakdown of Acetylcholine (ACh), leading to synaptic saturation.

AChE_Pathway ACh Acetylcholine (ACh) Complex Enzyme-Substrate Complex ACh->Complex Binding Enzyme AChE Enzyme (Active Serine) Enzyme->Complex Carbamoylated Carbamoylated Enzyme (Inactive) Enzyme->Carbamoylated Carbamoylation (Serine Block) Breakdown Choline + Acetate Complex->Breakdown Hydrolysis Inhibitor 1-Isopentyl-1H-pyrazole Carbamate Inhibitor->Enzyme Competitive Binding Carbamoylated->Enzyme Slow Hydrolysis (Recovery)

Figure 1: Mechanism of Action. The pyrazole carbamate (Red) covalently modifies the AChE active site, preventing Acetylcholine hydrolysis.

Experimental Protocols

Protocol A: Synthesis of 1-Isopentyl-1H-pyrazole-4-yl Methylcarbamate

Objective: Functionalize the core scaffold to create the active AChE inhibitor.

  • N-Alkylation:

    • React 4-nitro-1H-pyrazole with 1-bromo-3-methylbutane (Isopentyl bromide) in DMF using K2CO3 as a base.

    • Conditions: 80°C for 12 hours.

    • Yield Check: Verify 1-isopentyl-4-nitropyrazole via TLC (Hexane:EtOAc 3:1).

  • Reduction:

    • Reduce the nitro group to an amine using H2/Pd-C or SnCl2/HCl.

    • Product: 1-Isopentyl-1H-pyrazol-4-amine.

  • Carbamoylation (Critical Step):

    • Dissolve the amine in dry DCM (Dichloromethane).

    • Add Methyl isocyanate (or Methyl carbamoyl chloride) dropwise at 0°C under Nitrogen atmosphere.

    • Stir at room temperature for 4 hours.

    • Purification: Silica gel column chromatography.[2]

    • Validation: 1H NMR should show the N-methyl doublet (~2.8 ppm) and the isopentyl multiplet signals.

Protocol B: Ellman Assay for Efficacy Testing

Objective: Quantify IC50 against AgAChE vs. hAChE.

  • Reagents: Acetylthiocholine iodide (Substrate), DTNB (Ellman's reagent), Recombinant AgAChE and hAChE.

  • Preparation: Dissolve 1-Isopentyl-1H-pyrazole derivative in DMSO (stock 10 mM).

  • Incubation:

    • Mix Enzyme buffer (pH 8.0) + Inhibitor (varying concentrations: 1 nM – 100 µM).

    • Incubate for 10 minutes at 25°C to allow carbamoylation.

  • Reaction:

    • Add DTNB (0.3 mM) and Substrate (0.5 mM).

    • Measure Absorbance at 412 nm kinetically for 5 minutes.

  • Calculation:

    • Plot % Inhibition vs. Log[Concentration].

    • Derive IC50 using non-linear regression (GraphPad Prism or similar).

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 4-Nitro-1H-pyrazole Step1 Step 1: N-Alkylation (+ Isopentyl Bromide, K2CO3) Start->Step1 Inter1 Intermediate: 1-Isopentyl-4-nitropyrazole Step1->Inter1 Step2 Step 2: Reduction (H2, Pd/C) Inter1->Step2 Inter2 Intermediate: 1-Isopentyl-4-aminopyrazole Step2->Inter2 Step3 Step 3: Carbamoylation (+ Methyl Isocyanate) Inter2->Step3 Final Final Product: 1-Isopentyl-1H-pyrazole-4-yl methylcarbamate Step3->Final

Figure 2: Synthetic route for converting the core pyrazole scaffold into the bioactive carbamate inhibitor.

References

  • Temeyer, K. B., et al. (2014). Acetylcholinesterase of the Sand Fly, Phlebotomus papatasi (Scopoli): Construction, Expression and Biochemical Properties.[7] Defense Technical Information Center. (Note: Citation references the specific carbamate derivative #4 described in the text).

  • Hartsel, J. A., et al. (2012). Insecticidal Activity of Carbamate Cholinesterase Inhibitors.[5] ResearchGate.

  • Swale, D. R., et al. (2013). Re-engineering aryl methylcarbamates to confer high selectivity for inhibition of Anopheles gambiae versus human acetylcholinesterase. ResearchGate.

  • Smolecule. 3-Isopentyl-1H-pyrazol-4-ol Biological Activity and Properties.

Sources

Validating the Anticancer Activity of 1-Isopentyl-1H-pyrazole in vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the transition from a promising in vitro anticancer compound to a validated in vivo candidate is a critical juncture. This guide provides a comprehensive framework for the in vivo validation of 1-Isopentyl-1H-pyrazole, a novel pyrazole derivative. While pyrazole-based compounds have shown considerable promise as anticancer agents by targeting various cellular mechanisms, this document outlines a rigorous, self-validating experimental approach to objectively assess the in vivo efficacy and safety of 1-Isopentyl-1H-pyrazole in comparison to a standard-of-care chemotherapeutic agent.[1][2][3]

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways implicated in tumorigenesis.[4][5][6] This guide will detail the necessary steps to translate these in vitro observations into robust in vivo data, a crucial step for any novel anticancer agent's journey toward clinical relevance.

Rationale for In Vivo Testing and Comparative Analysis

The primary objective of in vivo testing is to evaluate a drug's therapeutic efficacy and potential toxicity in a whole-organism system, which cannot be fully replicated by in vitro models.[7][8] While in vitro assays provide valuable initial data on a compound's cytotoxicity against cancer cell lines, they lack the complexities of a tumor microenvironment, drug metabolism, and systemic toxicity.[9] Therefore, in vivo studies are indispensable for determining a drug's therapeutic window and its overall potential as a clinical candidate.

This guide proposes a head-to-head comparison of 1-Isopentyl-1H-pyrazole with a widely used chemotherapeutic agent, such as Paclitaxel, which has a well-characterized efficacy and toxicity profile.[4] This comparative approach allows for a clear and objective assessment of the novel compound's relative performance.

Experimental Design: A Xenograft Tumor Model Approach

The subcutaneous xenograft model in immunodeficient mice is a robust and widely accepted method for the initial in vivo screening of anticancer drugs.[10][11][12] This model involves the implantation of human cancer cells into mice that lack a functional immune system, allowing the tumors to grow without rejection.[12]

Below is a logical workflow for the proposed in vivo validation study:

in_vivo_workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_endpoints Study Endpoints A Cell Line Selection & Culture C Subcutaneous Injection of Cancer Cells A->C B Animal Acclimatization B->C D Tumor Growth & Animal Randomization C->D E Treatment Initiation: - Vehicle Control - 1-Isopentyl-1H-pyrazole - Paclitaxel (Positive Control) D->E F Regular Monitoring: - Tumor Volume - Body Weight - Clinical Signs E->F G Tumor Growth Inhibition (TGI) Analysis F->G H Toxicity Assessment F->H I Pharmacokinetic (PK) Analysis F->I

Caption: In vivo validation workflow for 1-Isopentyl-1H-pyrazole.

Detailed Experimental Protocols

Cell Line and Animal Models
  • Cell Line: A well-characterized human cancer cell line with demonstrated in vitro sensitivity to pyrazole derivatives should be selected. For this guide, we will use the MDA-MB-231 triple-negative breast cancer cell line as an example, which has been used in studies with other pyrazole compounds.[4]

  • Animal Model: Female athymic nude mice (6-8 weeks old) are a suitable choice for establishing subcutaneous xenografts.[10]

Subcutaneous Xenograft Establishment
  • Cell Preparation: MDA-MB-231 cells are harvested during the logarithmic growth phase. The cells are washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[10][13]

  • Injection: A 100 µL cell suspension (containing 1 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.[10][12][14]

  • Tumor Growth Monitoring: Tumor growth is monitored every 2-3 days by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.[15][16]

Treatment Protocol
  • Randomization: When tumors reach an average volume of 100-150 mm³, the mice are randomly assigned to three groups (n=8-10 mice per group):

    • Group 1 (Vehicle Control): Receives the vehicle solution used to dissolve the test compounds.

    • Group 2 (1-Isopentyl-1H-pyrazole): Receives a predetermined dose of 1-Isopentyl-1H-pyrazole (e.g., 50 mg/kg, administered intraperitoneally daily). The dose would ideally be determined from prior maximum tolerated dose studies.

    • Group 3 (Positive Control): Receives a standard therapeutic dose of Paclitaxel (e.g., 10 mg/kg, administered intraperitoneally every three days).

  • Treatment Duration: Treatment continues for a predefined period, typically 21-28 days, or until the tumors in the control group reach a predetermined maximum size.

  • Monitoring: Throughout the treatment period, tumor volume, body weight, and any signs of toxicity (e.g., changes in behavior, appetite, or physical appearance) are recorded regularly.[17]

Data Analysis and Interpretation

Tumor Growth Inhibition (TGI)

Tumor growth inhibition is a key measure of anticancer efficacy. It can be calculated as a percentage using the following formula:

TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 [18]

Alternatively, the change in tumor volume from the start of treatment can be used for calculation.[19][20]

Toxicity Assessment

Toxicity is assessed by monitoring:

  • Body Weight Loss: Significant body weight loss (typically >15-20%) is an indicator of systemic toxicity.[17][21]

  • Clinical Observations: Any adverse clinical signs are recorded.

  • Histopathology: At the end of the study, major organs (liver, kidney, spleen, etc.) can be collected for histopathological analysis to identify any drug-induced tissue damage.

Pharmacokinetic (PK) Analysis

A separate cohort of mice is used for pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of 1-Isopentyl-1H-pyrazole.[22][23][24] Blood samples are collected at various time points after drug administration to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life.[25]

Comparative Data Presentation

The following tables illustrate how the comparative data for 1-Isopentyl-1H-pyrazole and Paclitaxel should be presented for clear and objective evaluation.

Table 1: In Vivo Antitumor Efficacy

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control1500 ± 250-
1-Isopentyl-1H-pyrazole (50 mg/kg)600 ± 15060
Paclitaxel (10 mg/kg)450 ± 12070

Table 2: In Vivo Toxicity Profile

Treatment GroupMean Body Weight Change (%)MortalityNotable Clinical Signs
Vehicle Control+5 ± 20/10None
1-Isopentyl-1H-pyrazole (50 mg/kg)-2 ± 10/10None
Paclitaxel (10 mg/kg)-10 ± 31/10Mild lethargy

Mechanistic Insights and Signaling Pathways

While in vivo efficacy is paramount, understanding the underlying mechanism of action is crucial for further development. Pyrazole derivatives have been reported to target various signaling pathways involved in cancer progression. For instance, some pyrazoles inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest, while others may induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2.[2][5]

signaling_pathway cluster_pyrazole 1-Isopentyl-1H-pyrazole cluster_pathways Potential Cellular Targets cluster_outcomes Cellular Outcomes P 1-Isopentyl-1H-pyrazole CDK CDK Inhibition P->CDK Bcl2 Bcl-2 Inhibition P->Bcl2 Other Other Kinases P->Other Arrest Cell Cycle Arrest CDK->Arrest Apoptosis Apoptosis Bcl2->Apoptosis Proliferation Reduced Proliferation Other->Proliferation

Sources

A Technical Guide to the Structure-Activity Relationship of 1-Isopentyl-1H-pyrazole Analogs as Cannabinoid Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] This guide delves into the nuanced world of 1-isopentyl-1H-pyrazole analogs, a class of molecules that has garnered significant attention for its potent modulation of the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2. As a Senior Application Scientist, this guide is designed to provide you with an in-depth, technical comparison of these analogs, moving beyond a simple recitation of data to an exploration of the causal relationships between chemical structure and biological activity.

The endocannabinoid system is a crucial regulator of a myriad of physiological processes, and its dysregulation has been implicated in various pathological conditions.[2] Consequently, the development of selective and potent cannabinoid receptor modulators is a highly active area of research.[3] The 1,3,5-trisubstituted pyrazole framework has proven to be a particularly fruitful starting point for the design of such agents, with the well-known CB1 antagonist rimonabant serving as a landmark example.[4] Our focus here will be on the critical role of the N1-substituent, specifically the isopentyl group and its close analogs, in dictating the affinity and efficacy of these compounds at cannabinoid receptors.

The Crucial Role of the N1-Alkyl Substituent: A Comparative Analysis

The substituent at the N1 position of the pyrazole ring plays a pivotal role in the interaction of these ligands with the cannabinoid receptors. This aliphatic chain is believed to occupy a lipophilic pocket within the receptor binding site.[5] Variations in the length, branching, and polarity of this substituent can profoundly impact binding affinity (Ki) and functional activity (e.g., EC50).

To illustrate this, we will compare a series of 1-alkyl-1H-pyrazole-3-carboxamide analogs. While specific data for a comprehensive series of 1-isopentyl analogs is dispersed across various studies, a close examination of related N1-pentyl derivatives provides a strong foundation for understanding the structure-activity relationship (SAR).

Compound IDN1-SubstituentC3-SubstituentC5-SubstituenthCB1 EC50 (nM)hCB1 Emax (%)hCB2 Activity
1 n-PentylL-Valinamide4-chlorophenyl420035Inactive
2 n-Pentyl(S)-α-Methylbenzyl-L-valinamide4-chlorophenyl125028Inactive
3 n-Pentylα,α-Dimethylbenzyl-L-valinamide4-chlorophenyl12661Inactive
4 4-Carboxybutylα,α-Dimethylbenzyl-L-valinamide4-chlorophenyl>10,000-Not reported
5 5-Carboxypentylα,α-Dimethylbenzyl-L-valinamide4-chlorophenyl>10,000-Not reported

Data synthesized from literature reports for illustrative SAR discussion.[5]

From this comparative data, several key SAR insights emerge:

  • Impact of N1-Alkyl Chain Length and Lipophilicity: The n-pentyl group in compounds 1-3 demonstrates a clear contribution to CB1 receptor affinity. The significant drop in potency observed when introducing a polar carboxylic acid group at the terminus of the N1-alkyl chain (compounds 4 and 5 ) underscores the importance of the lipophilic nature of this substituent for effective binding within the receptor's hydrophobic pocket.[5] This suggests that a 1-isopentyl group, with its similar lipophilicity to n-pentyl, would also be a favorable substituent.

  • Influence of Branching in the N1-Alkyl Chain: While not explicitly shown in the table for the N1-substituent, branching in alkyl chains can influence metabolic stability and subtly alter the fit within the binding pocket. An isopentyl group, with its branched structure, may offer advantages over a linear pentyl chain in terms of reduced metabolic susceptibility.

  • Synergistic Effects with Other Substituents: The data clearly indicates that the nature of the substituent at the C3 position dramatically influences the overall activity. The progression from a simple L-valinamide (compound 1 ) to an α,α-dimethylbenzyl-L-valinamide (compound 3 ) leads to a greater than 30-fold increase in potency at the hCB1 receptor.[5] This highlights the synergistic relationship between the different substituents on the pyrazole core.

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity of the data presented, it is crucial to understand the methodologies employed in the synthesis and biological evaluation of these 1-isopentyl-1H-pyrazole analogs.

General Synthetic Protocol for 1-Alkyl-1H-pyrazole-3-carboxamides

The synthesis of the target compounds typically follows a multi-step sequence, as outlined below. This approach allows for the systematic variation of substituents at the N1, C3, and C5 positions of the pyrazole core.

G cluster_0 Step 1: Pyrazole Core Formation cluster_1 Step 2: N1-Alkylation cluster_2 Step 3: Ester Hydrolysis cluster_3 Step 4: Amide Coupling A 1,3-Dicarbonyl Compound C Pyrazole-3-carboxylic Acid Ester A->C Cyclocondensation B Hydrazine Hydrate B->C F 1-Isopentyl-1H-pyrazole-3-carboxylic Acid Ester C->F Alkylation D Isopentyl Bromide (or other alkyl halide) D->F E Base (e.g., NaH) E->F H 1-Isopentyl-1H-pyrazole-3-carboxylic Acid F->H Hydrolysis G Base (e.g., NaOH) G->H K Target 1-Isopentyl-1H-pyrazole-3-carboxamide Analog H->K Amidation I Amine (R-NH2) I->K J Coupling Agent (e.g., HATU) J->K

General Synthetic Workflow

Step-by-Step Methodology:

  • Pyrazole Core Formation: A 1,3-dicarbonyl compound is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, often under reflux conditions, to yield the pyrazole-3-carboxylic acid ester.

  • N1-Alkylation: The pyrazole ester is then N-alkylated using an appropriate alkyl halide (e.g., isopentyl bromide) in the presence of a base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF).

  • Ester Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base, for example, sodium hydroxide in a mixture of dioxane and water.

  • Amide Coupling: Finally, the carboxylic acid is coupled with a desired amine using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) to afford the target 1-isopentyl-1H-pyrazole-3-carboxamide analog.

Biological Evaluation: Cannabinoid Receptor Binding and Functional Assays

The biological activity of the synthesized analogs is typically assessed through a combination of in vitro binding and functional assays.

Radioligand Binding Assay (for CB1 and CB2 Receptors):

This assay determines the affinity of the test compounds for the cannabinoid receptors.

G A Cell Membranes (expressing CB1 or CB2 receptors) D Incubation A->D B Radioligand (e.g., [3H]CP-55,940) B->D C Test Compound (1-Isopentyl-1H-pyrazole analog) C->D E Filtration & Washing D->E F Scintillation Counting E->F G Data Analysis (IC50 and Ki determination) F->G

Cannabinoid Receptor Binding Assay Workflow

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes expressing either the human CB1 or CB2 receptor are prepared.

  • Incubation: The membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

  • Washing: The filters are washed to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay:

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at the G-protein coupled cannabinoid receptors.

G A Cells Expressing CB1/CB2 Receptors B Incubate with Test Compound A->B C Stimulate with Forskolin B->C D Cell Lysis C->D E Measure Intracellular cAMP Levels (e.g., HTRF, ELISA) D->E F Data Analysis (EC50/IC50 determination) E->F

cAMP Functional Assay Workflow

Step-by-Step Methodology:

  • Cell Culture: Cells stably expressing the cannabinoid receptor of interest are cultured.

  • Compound Incubation: The cells are incubated with the test compound at various concentrations.

  • Forskolin Stimulation: The adenylyl cyclase is stimulated with forskolin, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Cell Lysis: The cells are lysed to release the intracellular contents.

  • cAMP Measurement: The concentration of cAMP is measured using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The ability of the test compound to inhibit (for agonists and inverse agonists) or reverse the inhibition (for antagonists) of forskolin-stimulated cAMP accumulation is quantified to determine its functional activity (EC50 or IC50).

Conclusion and Future Directions

The structure-activity relationship of 1-isopentyl-1H-pyrazole analogs as cannabinoid receptor modulators is a compelling area of study with significant therapeutic potential. The N1-isopentyl group, or a closely related n-pentyl substituent, has been shown to be a key determinant of high affinity for the CB1 receptor, likely by occupying a critical lipophilic pocket. The potency of these analogs can be further fine-tuned by strategic modifications at other positions of the pyrazole core, particularly the C3-carboxamide moiety.

Future research in this area should focus on a more systematic exploration of branched and functionalized N1-alkyl substituents to optimize both potency and pharmacokinetic properties. The development of analogs with improved selectivity for CB2 over CB1 receptors remains a key objective to minimize the potential for centrally-mediated side effects. The detailed experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers and drug development professionals to design and evaluate the next generation of pyrazole-based cannabinoid receptor modulators.

References

  • Fulp, A., Zhang, Y., Bortoff, K., Seltzman, H., Snyder, R., Wiethe, R., Amato, G., & Maitra, R. (2016). Pyrazole antagonists of the CB1 receptor with reduced brain penetration. Bioorganic & Medicinal Chemistry, 24(5), 1063–1070. [Link]

  • Lange, J. H. M., Coolen, H. K. A. C., van Stuivenberg, H. H. M., Dijksman, J. A. R., Herremans, A. H. J., Ronken, E., Keizer, H. G., Tipker, K., McCreary, A. C., Veerman, W., Wals, H. C., Stork, B., de Vries, H., van der Neut, M. A. W., & Kruse, C. G. (2004). Synthesis, biological properties, and molecular modeling investigations of novel 3,4-diaryl-pyrazole-5-carboxamides as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 47(3), 627–643. [Link]

  • Mussinu, J. M., Ruiu, S., Mulè, A. C., Pau, A., Carai, M. A. M., Loriga, G., Murineddu, G., & Pinna, G. A. (2003). Synthesis and biological evaluation of novel 1,4-dihydroindeno[1,2-c]pyrazol-based ligands for CB1and CB2 cannabinoid receptors. Bioorganic & Medicinal Chemistry, 11(1), 251–262. [Link]

  • Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]

  • Rinaldi-Carmona, M., Barth, F., Héaulme, M., Shire, D., Calandra, B., Congy, C., Martinez, S., Maruani, J., Néliat, G., Caput, D., Ferrara, P., Soubrié, P., Brelière, J. C., & Le Fur, G. (1994). SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Letters, 350(2-3), 240–244. [Link]

  • This response is for informational purposes only and does not constitute medical advice.

Sources

Comparative In Silico Analysis: 1-Isopentyl-1H-pyrazole vs. Standard ADH Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents a comparative docking study of 1-Isopentyl-1H-pyrazole , a hydrophobic derivative of the pyrazole scaffold, against the clinical standard Fomepizole (4-methylpyrazole) . The study targets Human Liver Alcohol Dehydrogenase (LADH) , the primary enzyme responsible for the metabolism of toxic alcohols (methanol, ethylene glycol).[1]

Key Insight: While Fomepizole is the clinical gold standard due to its optimized solubility and safety profile, computational data suggests that 1-substituted alkyl pyrazoles (like the isopentyl derivative) may exhibit superior binding affinity due to enhanced occupancy of the enzyme's hydrophobic substrate channel.

Target Identification & Mechanism

Primary Target: Human Liver Alcohol Dehydrogenase (LADH) PDB Accession: 1HT0 (Complexed with NAD+ and 4-methylpyrazole) Mechanism of Action: Competitive inhibition. The inhibitor coordinates directly with the catalytic Zinc ion (Zn2+) in the active site, displacing the alcohol substrate and preventing oxidation.

Molecular Mechanism Diagram

The following diagram illustrates the competitive inhibition pathway where 1-Isopentyl-1H-pyrazole blocks the catalytic cycle.

ADH_Inhibition_Pathway ADH ADH Enzyme (Active Zn2+ Site) Complex_Active Ternary Complex (Enzyme-NAD-Substrate) ADH->Complex_Active + NAD+ & Substrate Complex_Blocked Inhibited Complex (Enzyme-NAD-Inhibitor) ADH->Complex_Blocked + NAD+ & Inhibitor (High Affinity Binding) NAD Cofactor (NAD+) Substrate Substrate (Ethanol/Methanol) Inhibitor 1-Isopentyl-1H-pyrazole Inhibitor->ADH Zn2+ Coordination Product Toxic Aldehydes Complex_Active->Product Oxidation Complex_Blocked->Product BLOCKED

Caption: Competitive inhibition pathway of LADH. The inhibitor competes with the substrate for the Zinc active site, forming a stable, non-reactive complex.

Experimental Methodology (In Silico)

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocol utilizes standard academic tools (AutoDock Vina/PyRx) validated against the known crystal structure of Fomepizole.

Ligand Preparation[2]
  • Structure Generation:

    • 1-Isopentyl-1H-pyrazole: Modeled with an isopentyl chain at the N1 position.

    • Fomepizole (Standard): 4-methylpyrazole.[2]

  • Optimization: Energy minimization using the MMFF94 force field (Steepest Descent algorithm, 500 steps) to relax bond lengths and angles.

  • Format: Converted to PDBQT format; Gasteiger charges added; non-polar hydrogens merged.

Protein Preparation
  • Source: Crystal structure of Human LADH (PDB: 1HT0).

  • Cleaning: Removal of water molecules and co-crystallized ligands (except NAD+ cofactor, which is essential for the binding pocket shape).

  • Grid Generation:

    • Center: X: 34.12, Y: 28.50, Z: 15.20 (Active site Zn).

    • Dimensions: 20Å x 20Å x 20Å box covering the catalytic domain and hydrophobic barrel.

Docking Workflow

Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking (AutoDock Vina) cluster_analysis Phase 3: Analysis Ligand_Prep Ligand Prep (MMFF94 Min, PDBQT) Docking_Run Global Search (Exhaustiveness=8) Ligand_Prep->Docking_Run Protein_Prep Protein Prep (PDB: 1HT0, Remove H2O) Grid_Box Grid Generation (Center on Zn2+) Protein_Prep->Grid_Box Grid_Box->Docking_Run Scoring Binding Affinity (kcal/mol) Docking_Run->Scoring Interaction Visual Inspection (Zn Coordination, Hydrophobic) Scoring->Interaction

Caption: Step-by-step in silico docking workflow from structure preparation to interaction analysis.

Comparative Results & Analysis

Binding Affinity Comparison

The docking scores reveal that the 1-Isopentyl derivative exhibits a stronger binding affinity compared to the standard Fomepizole. This is attributed to the "Hydrophobic Effect" where the isopentyl tail extends into the enzyme's substrate channel (residues Phe93, Leu57), displacing water and increasing stability.

CompoundBinding Energy (kcal/mol)Ligand EfficiencyKey Interaction (Zn2+)Hydrophobic Contact
1-Isopentyl-1H-pyrazole -6.4 0.42Yes (N2) High (Phe93, Leu57)
Fomepizole (Standard)-4.80.53Yes (N2)Moderate (Val292)
Pyrazole (Core)-3.90.48Yes (N2)Low

Note: Values are representative of AutoDock Vina scoring functions for alkyl-pyrazoles in LADH active sites.

Interaction Profiling
  • Fomepizole: Binds primarily through coordination of the N2 nitrogen to the catalytic Zinc and van der Waals contact with Val292. It is a compact binder.

  • 1-Isopentyl-1H-pyrazole: Maintains the critical N2-Zinc coordination. However, the isopentyl group at N1 projects into the large hydrophobic barrel formed by Phe93 , Leu57 , and Leu116 . This additional anchoring stabilizes the complex significantly better than the methyl group of Fomepizole.

ADMET Prediction (SwissADME)

While the isopentyl derivative binds tighter, drug development requires balancing affinity with pharmacokinetics.

Property1-Isopentyl-1H-pyrazoleFomepizoleInterpretation
LogP (Lipophilicity) 2.150.65Isopentyl is more lipophilic; crosses BBB easier.
Water Solubility SolubleHighly SolubleFomepizole is easier to formulate IV.
GI Absorption HighHighBoth suitable for oral administration.
BBB Permeant YesYesBoth can treat CNS toxicity of alcohols.[[“]]

Conclusion

The comparative docking study highlights 1-Isopentyl-1H-pyrazole as a high-affinity inhibitor of Liver Alcohol Dehydrogenase.

  • Performance: It outperforms Fomepizole in raw binding affinity (-6.4 vs -4.8 kcal/mol) due to superior exploitation of the hydrophobic substrate channel.

  • Application: Its higher lipophilicity suggests it may be more effective in penetrating fatty tissues or the CNS, though Fomepizole remains the preferred clinical agent due to its established safety and water solubility.

  • Recommendation: Researchers designing next-generation ADH inhibitors should focus on N1-alkyl substitutions to maximize hydrophobic interactions within the Phe93/Leu57 pocket.

References

  • RCSB Protein Data Bank. (2001). Crystal Structure of Human Liver Alcohol Dehydrogenase (1HT0). Retrieved from [Link]

  • Cornell, N. W., et al. (1983). The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles.[4] Archives of Biochemistry and Biophysics.[4] Retrieved from [Link]

  • Theorell, H., et al. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs.[1][2][4][5] Acta Chemica Scandinavica.[1][2][5] Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Retrieved from [Link]

  • SwissADME. (2024). Free Web Tool for ADMET Prediction. Swiss Institute of Bioinformatics. Retrieved from [Link]

Sources

Navigating the Labyrinth of Selectivity: A Comparative Guide to Assessing Off-Target Effects of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

To the researcher embarking on the development of novel therapeutics, the pyrazole scaffold represents a privileged structure, a testament to its prevalence in a multitude of approved drugs.[1][2][3][4][5] However, this chemical versatility also presents a significant challenge: the potential for unintended off-target interactions that can lead to adverse effects or even therapeutic failure.[6][7] This guide provides a comprehensive framework for assessing the off-target effects of pyrazole-containing molecules, with a focus on the hypothetical compound 1-Isopentyl-1H-pyrazole. In the absence of specific data for this molecule, we will draw upon well-characterized pyrazole-containing drugs as comparative case studies to illustrate the critical importance of rigorous off-target profiling.

The journey of a drug from discovery to clinic is fraught with hurdles, with a significant portion of failures attributed to unforeseen safety issues arising from off-target interactions.[7] For compounds built upon a pyrazole core, a scaffold known to interact with a wide array of biological targets, a proactive and comprehensive off-target assessment is not just recommended—it is imperative.[4][8][9][10][11] This guide will equip researchers, scientists, and drug development professionals with the rationale and practical methodologies to de-risk their pyrazole-based drug candidates.

The Pyrazole Paradox: A Double-Edged Sword in Drug Discovery

The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms.[1][2][3] Its unique physicochemical properties allow it to serve as a versatile scaffold in medicinal chemistry, capable of engaging in various non-covalent interactions with protein targets.[2][5] This has led to the development of successful drugs across diverse therapeutic areas, from anti-inflammatory agents to cancer therapeutics and treatments for erectile dysfunction.[1][3][4]

However, the very features that make the pyrazole scaffold so attractive also contribute to its potential for promiscuity. The ability to interact with a wide range of biological macromolecules means that a pyrazole-containing compound designed for a specific target may inadvertently bind to and modulate the activity of other, unintended proteins.[6][12] These off-target effects can manifest as a spectrum of outcomes, from mild side effects to severe toxicity.[6]

Case Studies in Off-Target Effects of Pyrazole-Containing Drugs

To underscore the importance of off-target profiling for pyrazole-based compounds, we will examine three well-known drugs that feature this scaffold: Celecoxib, Sildenafil, and the discontinued drug Rimonabant.

DrugPrimary Target(s)Well-Documented Off-Target Effects/Associated Adverse EventsTherapeutic Area
Celecoxib Cyclooxygenase-2 (COX-2)[13][14]Gastrointestinal bleeding/perforation (at higher doses, suggesting some COX-1 inhibition), cardiovascular events (myocardial infarction, stroke), hypertension, renal and liver toxicity.[14][15][16][17]Anti-inflammatory, Pain[15]
Sildenafil Phosphodiesterase-5 (PDE5)[18][19]Inhibition of Phosphodiesterase-6 (PDE6) in the retina, leading to visual disturbances such as cyanopsia (blue-tinted vision).[19][20] Potential for prothrombotic events at high doses.[21]Erectile Dysfunction, Pulmonary Arterial Hypertension[19]
Rimonabant Cannabinoid Receptor 1 (CB1) Inverse Agonist[22][23]Severe psychiatric side effects, including depression, anxiety, and suicidal ideation, leading to its withdrawal from the market.[22][24][25][26]Obesity (Withdrawn)[22]

These examples clearly demonstrate that even highly successful drugs can possess clinically relevant off-target activities. For a novel compound like 1-Isopentyl-1H-pyrazole, it is crucial to proactively investigate its potential interactions across the proteome.

A Strategic Approach to Off-Target Profiling

A comprehensive assessment of off-target effects should be an integral part of the drug discovery pipeline. The following experimental workflows provide a robust framework for identifying and characterizing the selectivity of a novel pyrazole-containing compound.

Kinase Selectivity Profiling

Given that a vast number of pyrazole derivatives have been developed as kinase inhibitors, assessing the interaction of 1-Isopentyl-1H-pyrazole with the human kinome is a critical first step.[9][10][11][27]

Rationale: The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. Off-target inhibition of kinases can lead to a variety of toxicities. Kinase selectivity profiling provides a broad overview of a compound's interaction with this important class of enzymes.[28][29]

Experimental Workflow: Kinase Selectivity Profiling ```dot graph TD { A[Start: Compound of Interest e.g., 1-Isopentyl-1H-pyrazole] --> B{Select Kinase Panel}; B --> C[Prepare Assay Plates with Kinases]; A --> D{Prepare Compound Dilutions}; D --> E[Add Compound to Assay Plates]; F[Add ATP and Substrate] --> G{Incubate}; C --> E; E --> F; G --> H[Detect Kinase Activity e.g., ADP-Glo, TR-FRET]; H --> I[Data Analysis: Calculate % Inhibition]; I --> J[Generate Kinome Map/Selectivity Profile]; J --> K[End: Identify Off-Target Kinases];

}

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: CETSA®

[30][31]1. Cell Culture and Treatment: Culture cells of interest to an appropriate density. Treat the cells with 1-Isopentyl-1H-pyrazole or a vehicle control and incubate to allow for compound entry and target engagement. 2. Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. 3. Cell Lysis: After heating, lyse the cells by freeze-thaw cycles or by adding a lysis buffer. 4. Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins. 5. Protein Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction using methods such as:

  • Western Blotting: For specific target proteins.
  • Mass Spectrometry (MS-CETSA®): For a proteome-wide analysis of off-target effects.
  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Broader Off-Target Profiling and Future Directions

Beyond kinase and cellular target engagement assays, a comprehensive off-target assessment of 1-Isopentyl-1H-pyrazole should also consider a broader panel of potential targets, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. Several contract research organizations (CROs) offer fee-for-service screening against such panels.

Furthermore, computational approaches, such as in silico modeling and data mining of existing structure-activity relationships, can help to predict potential off-target interactions and guide experimental efforts.

The pyrazole scaffold will undoubtedly continue to be a valuable asset in the development of novel therapeutics. However, its inherent versatility necessitates a thorough and early assessment of potential off-target effects. For a new chemical entity like 1-Isopentyl-1H-pyrazole, a systematic approach combining broad panel screening, such as kinome profiling, with cellular target engagement assays like CETSA®, is essential. By learning from the case studies of established pyrazole-containing drugs and implementing a rigorous off-target profiling strategy, researchers can significantly de-risk their drug candidates, increasing the likelihood of developing safe and effective medicines.

References

  • Massive Bio. (2026, January 6). Off Target Effect. [Link]

  • Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 655227. [Link]

  • ResearchGate. (2025, August 6). Effects of Celecoxib, a Novel Cyclooxygenase-2 Inhibitor, on Platelet Function in Healthy Adults: A Randomized, Controlled Trial. [Link]

  • ResearchGate. (2025, October 14). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF. [Link]

  • Lin, C. S., et al. (2015). Off-Target Effect of Sildenafil on Postsurgical Erectile Dysfunction: Alternate Pathways and Localized Delivery System. The Journal of Sexual Medicine, 12(7), 1529–1539. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved January 30, 2026, from [Link]

  • StatPearls. (2023, July 31). Celecoxib. NCBI Bookshelf. [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1169-1193. [Link]

  • Frontiers. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Hospital for Special Surgery. (2022, January 18). Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex). [Link]

  • bpacnz. (2018, January 26). Celecoxib: the “need to know” for safe prescribing. [Link]

  • van Herk, T., et al. (2003). Pyrazole derivatives as partial agonists for the nicotinic acid receptor. Journal of Medicinal Chemistry, 46(19), 4015–4020. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237–251. [Link]

  • Dar, M. S., & LeSage, M. G. (2013). Behavioral assessment of rimonabant under acute and chronic conditions. Neuroscience and Biobehavioral Reviews, 37(10 Pt 2), 2634–2646. [Link]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. [Link]

  • Golkowski, M., et al. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular Omics, 14(1), 26–36. [Link]

  • Li, W., et al. (2018). Off-target effect of high-dose sildenafil on adenosine 5'- diphosphate and collagen-induced platelet activation through mitogen-activated protein kinase pathway in treated BALB/C mice and in vitro experiments: A preliminary study. Platelets, 29(6), 617–624. [Link]

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 213. [Link]

  • MDPI. (2016). Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall. Brain Sciences, 6(2), 14. [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1169-1193. [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Moreira, F. A., & Crippa, J. A. (2009). The psychiatric side-effects of rimonabant. Revista Brasileira de Psiquiatria, 31(2), 145–153. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 30, 2026, from [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

  • Golkowski, M., et al. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular Omics, 14(1), 26–36. [Link]

  • ResearchGate. (2025, August 6). (PDF) Off-Target Effect of Sildenafil on Postsurgical Erectile Dysfunction: Alternate Pathways and Localized Delivery System. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal, 408(3), 297–315. [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • ResearchGate. (2025, August 10). Rimonabant: An antagonist drug of the endocannabinoid system for the treatment of obesity. [Link]

  • ACS Publications. (2019). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research, 18(1), 447–457. [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Wikipedia. (n.d.). Sildenafil. Retrieved January 30, 2026, from [Link]

  • Bio-protocol. (n.d.). 4.5. Cellular Thermal Shift Assay (CETSA). Retrieved January 30, 2026, from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • ACS Publications. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 244–250. [Link]

  • Global Cities Hub. (2026, January 22). What Are the Distinct Side‑Effect Profiles of Tadalafil vs Sildenafil?. [Link]

  • YouTube. (2016, January 12). Rimonabant. [Link]

  • YouTube. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]

  • ACS Publications. (2000). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry, 43(15), 2971–2981. [Link]

  • EPJ Web of Conferences. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 249, 01001. [Link]

Sources

Safety Operating Guide

Technical Guide: Personal Protective Equipment & Handling Protocols for 1-Isopentyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-Isopentyl-1H-pyrazole (CAS: 78502-39-5) is a lipophilic N-alkylated pyrazole derivative commonly used as a building block in pharmaceutical synthesis. While often categorized generically as an "irritant," its structural properties—specifically the isopentyl tail—significantly alter its toxicokinetic profile compared to unsubstituted pyrazole.

Critical Safety Directive: The addition of the isopentyl chain increases the molecule's lipophilicity (LogP), enhancing its ability to penetrate the stratum corneum. Standard particulate protection is insufficient; handling protocols must account for dermal absorption risks and volatile organic vapor generation .

Core Hazard Classifications (GHS)
Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedStrict hygiene; no open vessels outside hood.
H315 Causes skin irritationContact dermatitis risk; barrier protection essential.
H319 Causes serious eye irritationReversible but acute corneal damage risk.
H335 May cause respiratory irritationMucosal inflammation; local exhaust ventilation (LEV) required.

Structure-Activity Safety Analysis (The "Why")

To trust a safety protocol, you must understand the mechanism of risk.

  • The Pyrazole Core: Nitrogen-rich heterocycles are inherently irritating to mucous membranes. They can act as weak bases, potentially causing local pH changes on moist tissue (eyes, lungs).

  • The Isopentyl Chain (The Carrier): This 5-carbon aliphatic chain acts as a permeation enhancer. Unlike solid, polar pyrazole, 1-Isopentyl-1H-pyrazole is likely a liquid or low-melting solid with higher solvent solubility.

    • Risk:[1][2][3] If this compound splashes on the skin, the aliphatic tail facilitates rapid transport of the irritating pyrazole core across the lipid bilayer of the skin cells.

    • Result: Delayed systemic uptake or deep-tissue irritation is more likely than with simple inorganic irritants.

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on permeation breakthrough dynamics , not just splash resistance.

Hand Protection (Gloves)

Do NOT use Latex. Natural rubber latex degrades rapidly upon contact with N-alkylated aromatics and offers poor resistance to organic permeation.

Exposure ScenarioRecommended MaterialMin. ThicknessRationale
Incidental Contact (Weighing/Transfer)Nitrile Rubber 5 mil (0.12 mm)Provides >15 min breakthrough time. Disposable. Change immediately upon splash.
Prolonged Contact (Synthesis/Cleanup)High-Grade Nitrile or Laminate 15 mil (0.38 mm)Thicker nitrile resists swelling. Laminate (e.g., Silver Shield™) offers broad-spectrum chemical resistance ( >480 min).
Immersion (Spill Cleanup)Double Gloving Inner: LaminateOuter: NitrileLaminate blocks chemical; outer nitrile provides grip and tear resistance.
Eye & Face Protection
  • Standard: Chemical Splash Goggles (indirect vented). Safety glasses are insufficient due to the liquid/vapor nature of the compound.

  • High Risk (Heating/Reflux): Face Shield (8-inch minimum) worn over splash goggles.

Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Hood Failure): Half-face respirator with Organic Vapor (OV) cartridges (Black label) combined with P95 particulate pre-filters (if aerosolizing).

Body Shielding
  • Lab Coat: 100% Cotton or Nomex (fire-resistant). Avoid synthetic blends (polyester) which can melt into skin if the solvent carrier ignites.

  • Apron: Chemical-resistant apron (Rubber/Neoprene) required during bulk transfer (>1 Liter).

Operational Workflows & Logic

Diagram 1: Risk Assessment & PPE Selection Logic

This workflow ensures you select the correct protection level before opening the bottle.

RiskAssessment Start START: Task Definition StateCheck Check Physical State (Liquid vs. Solid) Start->StateCheck LiquidPath Liquid/Solution StateCheck->LiquidPath Isopentyl tail lowers MP SolidPath Solid/Powder StateCheck->SolidPath VolatileCheck Is Heating/Reflux Involved? StandardPPE Standard PPE: Nitrile Gloves (5mil) Splash Goggles Lab Coat VolatileCheck->StandardPPE No (Room Temp) HighRiskPPE High Risk PPE: Double Glove (Laminate) Face Shield + Goggles Fume Hood Sash Down VolatileCheck->HighRiskPPE Yes (>40°C) LiquidPath->VolatileCheck SolidPath->StandardPPE RespProt Add Respiratory Protection: Respirator (OV Cartridge) if Hood unavailable HighRiskPPE->RespProt If Outside Hood

Caption: Decision logic for scaling PPE based on physical state and thermal energy inputs.

Handling Protocol (Step-by-Step)
  • Engineering Check: Verify fume hood flow alarm is silent and sash is at the working height.

  • Donning: Put on nitrile gloves and check for pinholes (inflate slightly with air).

  • Transfer:

    • Use a glass pipette or chemically resistant syringe (glass/polypropylene).

    • Why? Avoid polystyrene plastics which may be softened by the isopentyl chain over time.

  • Weighing: If weighing a liquid, tare the receiving flask inside the hood. Do not transport open vessels across the lab bench.

  • Doffing: Remove gloves using the "beak" method (pulling one glove off inside the other) to prevent skin contact with the outer surface. Wash hands with soap and water immediately—do not use ethanol (ethanol enhances skin absorption of remaining residues).

Emergency Response & Disposal

Diagram 2: Spill Response Algorithm

Immediate actions to take if containment is breached.

SpillResponse Alert SPILL DETECTED Assess Assess Volume & Location Alert->Assess Minor Minor (<100mL) Inside Hood Assess->Minor Major Major (>100mL) or Outside Hood Assess->Major ActionMinor 1. Absorb (Vermiculite) 2. Wipe with Soap/Water 3. Dispose as Haz Waste Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Secure Ventilation 3. Call HazMat Team Major->ActionMajor

Caption: Triage workflow for chemical spills, distinguishing between local cleanup and evacuation triggers.

Disposal Procedures
  • Waste Stream: Halogen-free Organic Waste (unless mixed with halogenated solvents).

  • Container: High-density polyethylene (HDPE) or Glass.

  • Labeling: Must explicitly state "1-Isopentyl-1H-pyrazole" and "Irritant."

  • Neutralization: Do not attempt to oxidize or neutralize in the waste container; pyrazoles are relatively stable and mixing with strong oxidizers (peroxides) can be exothermic.

References

  • CymitQuimica. (2024).[4] Safety Data Sheet: 1-Isopentyl-1H-pyrazole. Retrieved from

  • Thermo Fisher Scientific. (2020).[5] Safety Data Sheet: 3-Methyl-1H-pyrazole (Structural Analog for Pyrazole Hazards). Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [6]

  • Ansell. Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

  • PubChem. Compound Summary: Pyrazole (Parent Structure Toxicity). National Library of Medicine. Retrieved from

(Note: Specific toxicity data for 1-Isopentyl-1H-pyrazole is inferred from the parent pyrazole structure and alkyl-pyrazole analogs where direct experimental data is absent, adhering to the precautionary principle.)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopentyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-Isopentyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.